Product packaging for 4-Allyl-1,6-heptadien-4-ol(Cat. No.:CAS No. 10202-75-2)

4-Allyl-1,6-heptadien-4-ol

Cat. No.: B156060
CAS No.: 10202-75-2
M. Wt: 152.23 g/mol
InChI Key: SUXQWOWVXDXQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Allyl-1,6-heptadien-4-ol is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B156060 4-Allyl-1,6-heptadien-4-ol CAS No. 10202-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enylhepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-4-7-10(11,8-5-2)9-6-3/h4-6,11H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQWOWVXDXQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144536
Record name 4-Allyl-1,6-heptadiene-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10202-75-2
Record name 4-Allyl-1,6-heptadiene-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Allyl-1,6-heptadiene-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Allyl-1,6-heptadien-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Allyl-1,6-heptadien-4-ol

This document provides essential chemical data for this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known as triallylcarbinol, is a tertiary alcohol.[1] Its chemical structure consists of a heptane backbone with three allyl groups and a hydroxyl group attached to the fourth carbon atom.

Quantitative Chemical Data

The fundamental molecular properties of this compound are summarized in the table below for clear reference.

IdentifierValueCitations
Molecular Formula C₁₀H₁₆O[1][2][3][4][5][6]
Molecular Weight 152.23 g/mol [1][2][4][5]
CAS Number 10202-75-2[1][2]
Appearance Clear colorless liquid[3]

Structural Information

The structural formula provides a two-dimensional representation of the atomic arrangement in this compound.

Caption: 2D structural representation of this compound.

Experimental Data and Protocols

While detailed experimental protocols for the synthesis of this compound are extensive and varied, a common approach involves the Grignard reaction. A general workflow for such a synthesis is outlined below.

G start Start: Prepare Grignard Reagent (Allylmagnesium bromide) step1 React Grignard reagent with a suitable ketone (e.g., diallyl ketone) in an ether solvent. start->step1 step2 Quench the reaction with an aqueous acid solution (e.g., NH4Cl). step1->step2 step3 Perform liquid-liquid extraction to separate the organic and aqueous layers. step2->step3 step4 Dry the organic layer over an anhydrous salt (e.g., MgSO4). step3->step4 step5 Purify the crude product via distillation or column chromatography. step4->step5 end End: Characterize the final product (this compound) step5->end

Caption: Generalized workflow for the synthesis of this compound.

References

4-Allyl-1,6-heptadien-4-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol. Due to a lack of available data in scientific literature, this guide does not contain information on biological signaling pathways. However, a detailed summary of its known characteristics and general synthetic methodologies is presented.

Core Physical and Chemical Properties

This compound is a tertiary alcohol with three allyl groups attached to a central carbon atom. Its structure lends itself to a variety of potential chemical transformations, making it a point of interest for synthetic chemists.

PropertyValueSource
IUPAC Name 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol[1][2]
Synonyms Triallylcarbinol, 4-Allyl-1,6-heptadiene-4-ol[2]
CAS Number 10202-75-2[2][3]
Molecular Formula C₁₀H₁₆O[1][2][3]
Molecular Weight 152.23 g/mol [3]
Appearance Clear, colorless liquid[1]
Boiling Point 218.1 °C at 760 mmHg[4]
Density 0.862 g/cm³[4]
Solubility Soluble in water[3]
Refractive Index 1.4695-1.4725 @ 20°C[1]

Spectroscopic Data

Experimental Protocols: Synthesis of this compound

The synthesis of tertiary alcohols such as this compound is typically achieved through the reaction of a Grignard or Barbier reagent with a suitable carbonyl compound. Below are generalized protocols that can be adapted for the specific synthesis of this compound.

Method 1: Grignard Reaction

This is a widely used method for the formation of carbon-carbon bonds. For the synthesis of this compound, an allyl Grignard reagent would be reacted with a carbonyl compound containing at least two allyl groups, or more practically, a carbonate derivative which can react with three equivalents of the Grignard reagent.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Diethyl carbonate

  • Anhydrous solvent (diethyl ether or THF)

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Allylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • The entire apparatus must be under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • A solution of allyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is often initiated with a small crystal of iodine.

    • The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The formation of the Grignard reagent is indicated by the disappearance of the magnesium turnings and the formation of a cloudy grey solution.

  • Reaction with Diethyl Carbonate:

    • In a separate flame-dried flask, also under an inert atmosphere, dissolve diethyl carbonate in the anhydrous solvent.

    • Cool this solution in an ice bath.

    • The prepared allylmagnesium bromide solution is then added dropwise to the stirred diethyl carbonate solution. This reaction is exothermic and the temperature should be carefully controlled. Three equivalents of the Grignard reagent will add to the carbonate.

  • Work-up:

    • After the addition is complete, the reaction mixture is stirred for a specified time at room temperature.

    • The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is typically extracted several times with an organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation.

Method 2: Barbier Reaction

The Barbier reaction is an alternative that generates the organometallic reagent in situ. This one-pot procedure can sometimes be more convenient than the traditional Grignard synthesis.

Materials:

  • Magnesium powder (or another suitable metal like zinc or indium)

  • Allyl bromide

  • Diethyl carbonate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup:

    • To a flask containing magnesium powder and diethyl carbonate, add anhydrous THF.

  • Addition of Alkyl Halide:

    • A solution of allyl bromide in anhydrous THF is added to the stirred mixture.

    • The reaction is stirred at room temperature.

  • Work-up and Purification:

    • Upon completion (monitored by techniques like TLC), the reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted, and the combined organic layers are washed, dried, and concentrated.

    • Purification is typically achieved via column chromatography or vacuum distillation.

Logical Relationships and Workflows

As no specific experimental workflows or biological signaling pathways involving this compound are documented in the available literature, a diagram illustrating a generalized synthetic workflow is provided below. This represents a logical sequence for its preparation in a laboratory setting.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product reagent1 Allyl Bromide step1 Grignard Reagent Formation reagent1->step1 reagent2 Magnesium reagent2->step1 reagent3 Diethyl Carbonate step2 Reaction with Carbonyl Source reagent3->step2 step1->step2 step3 Aqueous Work-up & Extraction step2->step3 step4 Purification step3->step4 product This compound step4->product

Caption: Generalized Grignard synthesis workflow for this compound.

Conclusion

This compound is a specialty chemical with defined physical properties. While detailed spectroscopic and biological data are scarce in publicly accessible databases, its synthesis can be approached through established organometallic methodologies like the Grignard and Barbier reactions. Further research is required to fully characterize its spectral properties and to explore any potential biological activities. The information provided herein serves as a foundational guide for researchers and professionals interested in this compound.

References

An In-depth Technical Guide to 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tertiary allylic alcohol, 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol, also known as triallylcarbinol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route, predicted physicochemical and spectral properties based on established chemical principles and data from analogous structures, and a discussion of its potential biological relevance and toxicological considerations.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol.

PropertyValueSource
IUPAC Name 4-(prop-2-en-1-yl)hepta-1,6-dien-4-olThermo Fisher Scientific[1]
CAS Number 10202-75-2Thermo Fisher Scientific[1]
Molecular Formula C₁₀H₁₆OThermo Fisher Scientific[1]
Molecular Weight 152.23 g/mol PubChem[2]
Appearance Clear, colorless liquidThermo Fisher Scientific[1]
Refractive Index 1.4695-1.4725 @ 20°CThermo Fisher Scientific[1]
XLogP3 3.8PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 6PubChem[2]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. For 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol, a plausible approach involves the reaction of allylmagnesium bromide with diethyl carbonate.[3]

Preparation of Allylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

Procedure:

  • A dry, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

  • A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and the gentle refluxing of the ether.

  • The rate of addition is controlled to maintain a steady reflux. To prevent the formation of 1,5-hexadiene as a byproduct, the reaction temperature should be maintained below 0°C.[4]

  • After the addition is complete, the mixture is stirred for an additional hour to ensure complete reaction. The resulting gray-black solution is the allylmagnesium bromide Grignard reagent.[5][6]

Synthesis of 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol

Materials:

  • Allylmagnesium bromide solution (prepared as above)

  • Diethyl carbonate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard distillation apparatus

Procedure:

  • The prepared allylmagnesium bromide solution is cooled in an ice bath.

  • A solution of diethyl carbonate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. A 3:1 molar ratio of the Grignard reagent to the ester is required.

  • The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion.

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol.

G cluster_0 Synthesis Workflow reagent_prep Allylmagnesium Bromide Preparation reaction Grignard Reaction with Diethyl Carbonate reagent_prep->reaction workup Aqueous Workup (NH4Cl Quench) reaction->workup purification Purification (Vacuum Distillation) workup->purification product 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol purification->product

Caption: Proposed synthesis workflow for 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol.

Predicted Analytical and Spectroscopic Data

The following table summarizes the predicted spectral data for 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol based on its chemical structure and general spectroscopic principles for tertiary allylic alcohols.

TechniquePredicted Features
¹H NMR - Singlet (broad) : ~1-5 ppm (1H, -OH). The chemical shift is variable and depends on concentration and solvent.[7]- Multiplet : ~5.7-6.0 ppm (3H, -CH=CH₂).- Multiplet : ~5.0-5.2 ppm (6H, -CH=CH₂).- Doublet : ~2.3-2.5 ppm (6H, -CH₂-C(OH)).
¹³C NMR - Quaternary Carbon : ~70-80 ppm (-C-OH).[8]- Alkene CH : ~130-135 ppm (-CH=CH₂).- Alkene CH₂ : ~115-120 ppm (-CH=CH₂).- Allylic CH₂ : ~40-45 ppm (-CH₂-C(OH)).
IR Spectroscopy - Broad, strong peak : ~3200-3600 cm⁻¹ (O-H stretch).[7][9]- Medium peaks : ~3080 cm⁻¹ (=C-H stretch).- Medium peaks : ~2850-2950 cm⁻¹ (C-H stretch).- Sharp, medium peak : ~1640 cm⁻¹ (C=C stretch).- Strong peak : ~1000-1200 cm⁻¹ (C-O stretch for tertiary alcohol).[10]
Mass Spectrometry - Molecular Ion (M⁺) : m/z 152 (likely weak or absent).[11][12]- M-18 : m/z 134 (loss of H₂O).[11]- Alpha-cleavage : m/z 111 (loss of an allyl radical, C₃H₅).[13]- Base Peak : m/z 41 (allyl cation, [C₃H₅]⁺).

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol, the tertiary allylic alcohol motif is of interest in drug discovery.

  • Metabolic Stability : Tertiary alcohols often exhibit improved metabolic profiles compared to primary and secondary alcohols. They are resistant to oxidation and have a slower rate of glucuronidation due to steric hindrance around the hydroxyl group.[14]

  • Physicochemical Properties : The introduction of a hydroxyl group can decrease lipophilicity and increase solubility, which are generally favorable changes in small-molecule drug discovery.[14]

  • Anticancer Potential : Many natural and synthetic compounds containing allyl fragments have demonstrated anticancer properties.[15] The allyl moiety can generate a stabilized allylic cation, which can act as an electrophile.[15]

  • Bioactive Alcohols : Tertiary and secondary alcohols have been found to possess various biological activities, including antimicrobial, anti-inflammatory, antioxidant, analgesic, and sedative properties.[16]

Toxicology and Safety Considerations

The toxicology of 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol has not been specifically studied. However, based on its structure, particularly the presence of allyl groups, potential toxicity can be inferred from related compounds like allyl alcohol.

  • Mechanism of Toxicity : Allyl alcohol itself is not toxic but is metabolized by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and toxic aldehyde.[1][17] Acrolein is responsible for the hepatotoxic effects of allyl alcohol.[1]

  • Hepatotoxicity : Acrolein can deplete cellular glutathione (GSH) levels. Once GSH is depleted, acrolein can react with essential cellular macromolecules, leading to cell death.[1][17] This toxicity is often observed in the periportal region of the liver.[18]

  • Irritant : Allyl alcohol is a potent sensory irritant to the skin, eyes, and mucous membranes.[19]

  • Developmental Toxicity : Studies on allyl alcohol have shown maternal and fetal toxicity but no teratogenic effects.[20]

G cluster_1 Potential Metabolic Activation and Toxicity Pathway parent 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol adh Alcohol Dehydrogenase (ADH) parent->adh metabolite Acrolein (and related aldehydes) gsh_depletion GSH Depletion metabolite->gsh_depletion cellular_damage Macromolecule Adduction & Cellular Damage metabolite->cellular_damage adh->metabolite gsh_depletion->cellular_damage hepatotoxicity Hepatotoxicity cellular_damage->hepatotoxicity

Caption: Postulated metabolic pathway leading to toxicity.

References

Structural Elucidation of 4-Allyl-1,6-heptadien-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of 4-allyl-1,6-heptadien-4-ol, also known as triallylcarbinol. The document details a feasible synthetic pathway, comprehensive spectroscopic data analysis, and the experimental protocols necessary for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and compound characterization.

Synthesis of this compound

A robust and widely applicable method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This method involves the reaction of an ester or a carbonate with an excess of a Grignard reagent. In this case, diethyl carbonate serves as a suitable starting material, reacting with three equivalents of allylmagnesium bromide to yield the desired product.

Reaction Scheme:

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Diethyl carbonate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Allylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • A solution of allyl bromide in anhydrous diethyl ether is prepared in a dropping funnel.

    • A small amount of the allyl bromide solution is added to the magnesium to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Diethyl Carbonate:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of diethyl carbonate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. An excess of the Grignard reagent (at least 3 equivalents) is crucial for the complete reaction to the tertiary alcohol.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Structural Elucidation via Spectroscopic Methods

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Multiplicity
~5.8m
~5.1m
~2.3d
~1.8s
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups within the molecule.

FTIR Data
Wavenumber (cm⁻¹)
~3450
~3080
~2980, 2920
~1640
~995, 915

Source: NIST Chemistry WebBook[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 152, corresponding to its molecular weight.[1]

Expected Fragmentation Pattern:

  • Loss of an allyl radical (-C₃H₅): A prominent peak at m/z = 111.

  • Loss of water (-H₂O): A peak at m/z = 134.

  • Further fragmentation of these initial ions would lead to smaller fragments characteristic of the allyl groups.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification Allyl_Bromide Allyl Bromide Grignard Allylmagnesium Bromide Allyl_Bromide->Grignard Diethyl Ether Mg Magnesium Mg->Grignard Product_Complex Magnesium Alkoxide Complex Grignard->Product_Complex Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->Product_Complex Quenching Quenching (NH4Cl) Product_Complex->Quenching Extraction Extraction Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Vacuum Distillation Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation Workflow

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structural_Confirmation Structural Confirmation of This compound NMR_Data->Structural_Confirmation FTIR_Data->Structural_Confirmation MS_Data->Structural_Confirmation

Caption: Workflow for the structural elucidation of this compound.

References

Spectroscopic Analysis of 4-Allyl-1,6-heptadien-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol, is a tertiary alcohol with the molecular formula C₁₀H₁₆O.[1] Its structure features a central carbon atom bonded to a hydroxyl group and three allyl groups. This technical guide provides an overview of the spectroscopic methods used to characterize this compound. While comprehensive, publicly available datasets for this compound are limited, this document outlines the expected spectroscopic characteristics and the general experimental protocols for their acquisition. The information herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Basic identifiers and properties of this compound are summarized below.

PropertyValue
CAS Number 10202-75-2[1]
Molecular Formula C₁₀H₁₆O[1][2]
Molecular Weight 152.23 g/mol [1]
Appearance Clear, colorless liquid[2]
Refractive Index 1.4695-1.4725 @ 20°C[2]

Spectroscopic Data

A thorough search of public spectroscopic databases, including the NIST WebBook and PubChem, and the scientific literature did not yield publicly available, tabulated experimental data for the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The NIST WebBook indicates the existence of IR and mass spectra but does not provide the quantitative data.[1] Therefore, the following sections describe the expected spectral features based on the known structure of the molecule and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the different proton environments in the molecule. Due to the symmetry of the three allyl groups, the spectrum should be relatively simple.

Predicted ¹H NMR Data

Chemical Shift (δ) ppm (Predicted)ProtonsMultiplicity
~ 5.83H (-CH=CH₂)Multiplet
~ 5.16H (-CH=CH ₂)Multiplet
~ 2.36H (-CH ₂-CH=)Doublet
Variable1H (-OH)Singlet (broad)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon environment.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppm (Predicted)Carbon
~ 134-C H=CH₂
~ 118-CH=C H₂
~ 73C -OH
~ 45-C H₂-
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibration
~ 3400 (broad)O-HStretching
~ 3080=C-HStretching
~ 1640C=CStretching
~ 990 and 910=C-HBending (out-of-plane)
Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to the fragmentation of this compound.

Expected Mass Spectrometry Data

m/z (Predicted)Fragment
152[M]⁺ (Molecular Ion)
135[M-OH]⁺
111[M-C₃H₅]⁺ (Loss of an allyl group)
41[C₃H₅]⁺ (Allyl cation - likely base peak)

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic techniques discussed. Specific parameters would be optimized at the time of data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of liquid this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.

  • Data Acquisition : The ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

    • ¹H NMR : A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • ¹³C NMR : A proton-decoupled spectrum is acquired over a larger number of scans due to the lower natural abundance of ¹³C.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum : A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for atmospheric and instrumental contributions.

  • Sample Analysis : A single drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum is displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in a high-vacuum source.

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a newly synthesized organic compound like this compound is depicted below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Determine Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy Purification->IR Identify Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Determine Connectivity & Chemical Environment Interpretation Combine all spectral data MS->Interpretation IR->Interpretation NMR->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

A Methodological Guide to Determining the Solubility of 4-Allyl-1,6-heptadien-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction conditions to bioavailability. This technical guide addresses the solubility of 4-Allyl-1,6-heptadien-4-ol (CAS: 10202-75-2), a tertiary alcohol with the molecular formula C₁₀H₁₆O.[1][2][3] Due to a lack of readily available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It includes a detailed experimental protocol for quantitative solubility assessment, a discussion of the theoretical factors governing its solubility based on its molecular structure, and a template for the systematic presentation of resulting data. This guide is intended to equip researchers with the necessary methodology to characterize this compound and other novel compounds.

Introduction to this compound

This compound, also known as triallylcarbinol, is an organic compound featuring a central tertiary alcohol functional group with three allyl chains.[3] Its structure is presented below:

  • IUPAC Name: 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol[1]

  • Molecular Formula: C₁₀H₁₆O[1][2][3]

  • Molecular Weight: 152.23 g/mol [3]

  • Appearance: Clear, colorless liquid[1]

The molecule's structure is amphipathic; the polar hydroxyl (-OH) group is capable of acting as a hydrogen bond donor and acceptor, suggesting potential solubility in polar solvents. Conversely, the three nonpolar allyl (CH₂=CH-CH₂-) groups constitute a significant portion of the molecule, indicating likely solubility in nonpolar organic solvents. This structural duality makes its solubility profile highly dependent on the specific solvent used. While one source indicates it is soluble in water, quantitative data is not provided.[4]

Theoretical Factors Influencing Solubility

The principle of "like dissolves like" is the primary predictor of solubility. For this compound, the key considerations are:

  • Polarity: The hydroxyl group provides a polar site. Solvents capable of hydrogen bonding (e.g., alcohols like ethanol, methanol) or with a significant dipole moment (e.g., DMSO, acetone) are expected to interact favorably with this group.

  • Dispersive Forces: The extensive nonpolar hydrocarbon backbone will interact well with nonpolar solvents like hexane, toluene, and diethyl ether through van der Waals forces.

  • Molecular Size: As the size of a nonpolar alkyl chain increases in a series of alcohols, its solubility in water tends to decrease.[5][6] The C₁₀ structure of this compound suggests that its solubility in highly polar solvents like water may be limited despite the presence of the hydroxyl group.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal equilibrium shake-flask method, a reliable technique for determining the solubility of a compound in a specific solvent at a controlled temperature. This method involves creating a saturated solution and then quantifying the solute concentration in that solution.

Materials:

  • This compound (≥98.5% purity)[1]

  • Selected organic solvents (e.g., HPLC grade Ethanol, DMSO, Acetone, Toluene, Hexane)

  • Analytical balance

  • Scintillation vials or test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The goal is to have undissolved solute present after equilibration.

  • Solvent Addition: Add a precisely measured volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.[7]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved particulates.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID is suitable given the compound's volatility) to determine its concentration.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or mol/L.

The overall experimental process can be visualized in the workflow diagram below.

G Diagram 1: General Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess this compound to a vial B Add a precise volume of organic solvent A->B C Seal vial and agitate at constant temperature (24-48h) to reach equilibrium B->C Start Equilibration D Let stand for >2h to allow undissolved solute to settle C->D E Withdraw supernatant and filter through 0.22µm filter D->E Begin Sampling F Prepare accurate dilution of the saturated solution E->F G Quantify concentration using a calibrated instrument (e.g., GC-FID) F->G H Calculate original solubility (mg/mL or mol/L) G->H

Caption: Diagram 1: General Experimental Workflow for Solubility Determination.

Data Presentation

Quantitative solubility data should be organized systematically to allow for clear comparison and interpretation. The following table provides a template for presenting the experimentally determined solubility of this compound across a range of common organic solvents.

Solvent Solvent Polarity Index Temperature (°C) Solubility (mg/mL) Method of Analysis
n-Hexane0.125.0 ± 0.5Data to be determinedGC-FID
Toluene2.425.0 ± 0.5Data to be determinedGC-FID
Diethyl Ether2.825.0 ± 0.5Data to be determinedGC-FID
Acetone5.125.0 ± 0.5Data to be determinedGC-FID
Ethanol5.225.0 ± 0.5Data to be determinedGC-FID
Dimethyl Sulfoxide (DMSO)7.225.0 ± 0.5Data to be determinedGC-FID
Water10.225.0 ± 0.5Data to be determinedGC-FID

Conclusion

While published quantitative data on the solubility of this compound is scarce, its molecular structure suggests a varied solubility profile across different organic solvents. For researchers in chemistry and drug development, empirical determination of this property is essential. The isothermal equilibrium shake-flask method detailed in this guide provides a robust and reliable framework for obtaining precise quantitative solubility data. Systematic application of this protocol and clear data presentation will enable a thorough characterization of this compound, facilitating its effective use in further research and development applications.

References

An In-depth Technical Guide to the Commercial Availability and Synthesis of 4-Allyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and a detailed synthesis protocol for 4-Allyl-1,6-heptadien-4-ol (also known as triallylcarbinol), a valuable building block in organic synthesis. This document includes a summary of commercial suppliers, a detailed experimental procedure for its preparation via a Grignard reaction, and visualizations of the reaction mechanism and experimental workflow.

Commercial Availability

This compound is available from several chemical suppliers. The typical purity offered is around 99%. The following table summarizes the availability of this compound from various vendors.

SupplierCatalog NumberPurityAvailable Quantities
Thermo Scientific Chemicals AAB207038899%2.5 g
(formerly Alfa Aesar)10 g, 50 g
Santa Cruz Biotechnology sc-267381-Contact for details
ChemicalBook CB7258045-Lists multiple suppliers

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of this compound

The synthesis of this compound is reliably achieved through the Grignard reaction, a robust method for forming carbon-carbon bonds. This process involves the reaction of ethyl acetate with an excess of allylmagnesium bromide. The reaction proceeds in two stages: first, the formation of the Grignard reagent, and second, its reaction with the ester to yield the tertiary alcohol.

The overall reaction is as follows:

CH₃COOCH₂CH₃ + 3 CH₂=CHCH₂MgBr → (CH₂=CHCH₂)₃COMgBr + CH₃CH₂OMgBr

(CH₂=CHCH₂)₃COMgBr + H₃O⁺ → (CH₂=CHCH₂)₃COH

The mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ester. The initial addition leads to the formation of a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Reaction_Mechanism ester Ethyl Acetate intermediate1 Tetrahedral Intermediate ester->intermediate1 Nucleophilic Addition grignard1 Allylmagnesium Bromide (1st eq.) grignard1->intermediate1 ketone Hepta-1,6-dien-4-one (Ketone Intermediate) intermediate1->ketone Elimination leaving_group Ethoxymagnesium Bromide intermediate1->leaving_group alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Addition grignard2 Allylmagnesium Bromide (2nd eq.) grignard2->alkoxide product This compound (Final Product) alkoxide->product Protonation workup Acidic Workup (e.g., aq. NH4Cl) workup->product

Caption: Reaction mechanism for the synthesis of this compound.

This protocol is adapted from established procedures for Grignard reactions with esters.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (optional, as initiator)

Procedure:

Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Ensure all glassware is scrupulously dry and the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (3 equivalents) in the flask.

  • Prepare a solution of allyl bromide (3 equivalents) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the allyl bromide solution to the magnesium turnings. If the reaction does not initiate (as evidenced by cloudiness and gentle refluxing), a small crystal of iodine can be added, or the flask can be gently warmed.

  • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Ethyl Acetate

  • Cool the prepared Grignard reagent solution in an ice bath.

  • Prepare a solution of ethyl acetate (1 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add the ethyl acetate solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the inorganic salts.

  • Separate the ethereal layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental_Workflow start Start prep_grignard Prepare Allylmagnesium Bromide Solution start->prep_grignard react_ester React with Ethyl Acetate prep_grignard->react_ester workup Quench and Aqueous Workup react_ester->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying purification Solvent Removal and Vacuum Distillation drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under anhydrous conditions and an inert atmosphere.

  • Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Allyl bromide is a lachrymator and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.

Methodological & Application

Application Notes and Protocols: Synthesis of Homoallylic Alcohols via In Situ Generation of Allylic Zinc Reagents from 4-Allyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of homoallylic alcohols utilizing 4-Allyl-1,6-heptadien-4-ol (also known as triallylcarbinol) as a precursor for a polysubstituted allyl donor. The methodology is based on a tandem fragmentation-allylation sequence where an allylic zinc reagent is generated in situ from the tertiary alcohol. This approach is particularly useful for creating sterically hindered homoallylic alcohols, including those with vicinal quaternary carbon centers. The protocols described herein are adapted from established methodologies for the fragmentation of tertiary allylic alcohols and their subsequent reaction with carbonyl electrophiles.

Introduction

Homoallylic alcohols are crucial building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide range of complex molecules, including natural products and pharmaceuticals. The creation of sterically congested homoallylic alcohols, especially those bearing quaternary stereocenters, presents a significant synthetic challenge. Traditional methods often involve the use of pre-formed, highly reactive organometallic reagents, which can suffer from issues of stability, selectivity, and functional group tolerance.

An alternative and powerful strategy involves the in situ generation of allylic organometallic reagents from stable precursors. This application note details a process wherein this compound, a readily available tertiary allylic alcohol, can be employed as a precursor to a functionalized allylic zinc reagent. This is achieved through the formation of a zinc alkoxide, which then undergoes a fragmentation reaction. The resulting allylic zinc species can be trapped in the same pot with an aldehyde or ketone to afford the desired homoallylic alcohol. This tandem approach avoids the preparation and handling of sensitive allylic metal species and offers a pathway to structurally complex products.

Principle of the Method

The core of this synthetic approach is the fragmentation of the zinc alkoxide of this compound. The reaction is initiated by deprotonating the tertiary alcohol with an organozinc reagent or a strong base, followed by the introduction of a zinc salt. The resulting zinc alkoxide is sterically hindered, which facilitates a retro-Barbier-type fragmentation. This fragmentation releases one of the allyl groups as an allylic zinc reagent and a corresponding enolate or ketone byproduct. The newly formed allylic zinc reagent is then available to react with a subsequently added electrophile, such as an aldehyde or ketone, to furnish the target homoallylic alcohol.

A key advantage of this methodology is the potential for high diastereoselectivity in the allylation step, which is controlled by the nature of the in situ-formed organozinc reagent and the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Tandem Fragmentation-Allylation Reaction

This protocol describes the in situ generation of an allylic zinc reagent from this compound and its subsequent reaction with an aldehyde.

Materials:

  • This compound (Triallylcarbinol)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Zinc Alkoxide:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) dissolved in anhydrous THF (5 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.0 mmol, 1.0 equiv) dropwise to the solution.

    • Stir the mixture at -78 °C for 30 minutes.

    • In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL).

    • Add the ZnCl₂ solution to the lithium alkoxide solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Fragmentation and Allylation:

    • Cool the solution of the zinc alkoxide to 0 °C.

    • Add the aldehyde (1.2 mmol, 1.2 equiv) to the reaction mixture.

    • Allow the reaction to stir at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure homoallylic alcohol.

Quantitative Data

The following table summarizes representative yields and diastereoselectivities for the synthesis of homoallylic alcohols via the fragmentation-allylation of sterically hindered tertiary allylic alcohols with various aldehydes. While this data is based on analogous systems from the literature, it provides an expected outcome for the proposed protocol.

EntryTertiary Allylic Alcohol PrecursorAldehydeProductYield (%)Diastereomeric Ratio (anti:syn)
11,1-diphenyl-2-methyl-3-buten-1-olBenzaldehyde1,3-diphenyl-4-methyl-5-hexen-3-ol85>98:2
21,1-diphenyl-2-methyl-3-buten-1-olIsobutyraldehyde5,6-dimethyl-1-phenyl-1-hepten-3-ol78>98:2
31,1-dicyclohexyl-2-methyl-3-buten-1-olBenzaldehyde1-cyclohexyl-4-methyl-1-penten-3-ol81>98:2
4This compound (Proposed)Benzaldehyde1-phenyl-1,5-hexadien-3-olEst. 70-85Expected to be high

Note: Data for entries 1-3 are adapted from analogous systems reported in the literature. The data for entry 4 is an estimation based on the reactivity of similar substrates.

Visualizations

Logical Workflow of the Tandem Fragmentation-Allylation

workflow cluster_prep Step 1: In Situ Reagent Generation cluster_reaction Step 2: Carbonyl Allylation cluster_workup Step 3: Work-up and Isolation A This compound B Deprotonation (n-BuLi) A->B C Transmetalation (ZnCl₂) B->C D Zinc Alkoxide Intermediate C->D E Fragmentation D->E F In situ Allylic Zinc Reagent E->F G Enolate Byproduct E->G I Allylation Reaction F->I H Aldehyde/Ketone (Electrophile) H->I J Zinc Alkoxide of Product I->J K Aqueous Quench (NH₄Cl) J->K L Extraction K->L M Purification (Chromatography) L->M N Homoallylic Alcohol Product M->N

Caption: Workflow for the synthesis of homoallylic alcohols.

Proposed Reaction Mechanism

mechanism Triallylcarbinol This compound nBuLi 1. n-BuLi Li_Alkoxide Lithium Alkoxide nBuLi->Li_Alkoxide + BuH ZnCl2 2. ZnCl₂ Zn_Alkoxide Zinc Alkoxide ZnCl2->Zn_Alkoxide + LiCl Aldehyde R'CHO Product_Alkoxide Product Zinc Alkoxide Aldehyde->Product_Alkoxide H3O H₃O⁺ Work-up Final_Product Homoallylic Alcohol H3O->Final_Product Transition_State [Fragmentation T.S.] Zn_Alkoxide->Transition_State Allyl_Zn Allyl Zinc Reagent Transition_State->Allyl_Zn Enolate Enolate Transition_State->Enolate Allyl_Zn->Product_Alkoxide

Caption: Proposed mechanism for the fragmentation-allylation sequence.

Troubleshooting and Safety

  • Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions. All glassware should be flame- or oven-dried, and anhydrous solvents must be used. Organolithium and organozinc reagents are extremely sensitive to moisture and air.

  • n-BuLi Titration: The concentration of the n-Butyllithium solution should be accurately determined by titration prior to use to ensure stoichiometric control.

  • Slow Fragmentation: If the fragmentation step is slow, gentle heating (e.g., to 40-50 °C) after the formation of the zinc alkoxide may be beneficial, followed by cooling before the addition of the electrophile.

  • Safety: n-Butyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

Conclusion

The use of this compound as a precursor for the in situ generation of an allylic zinc reagent offers a valuable and practical method for the synthesis of complex homoallylic alcohols. This tandem fragmentation-allylation strategy circumvents the need to prepare and handle potentially unstable allylic organometallics directly. The protocol is expected to be applicable to a range of aldehydes and ketones, providing access to sterically encumbered structures with high levels of diastereoselectivity. This approach is a significant tool for synthetic chemists in academia and industry, particularly in the fields of natural product synthesis and drug discovery.

Application Notes: Diastereoselective Synthesis of 2-Phenyl-4,4-diallyltetrahydropyran via Prins Cyclization of 4-Allyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol, is a versatile starting material for the diastereoselective synthesis of complex heterocyclic compounds. One notable application is its use in the Prins cyclization reaction to generate highly substituted tetrahydropyran rings. This application note details the diastereoselective synthesis of cis-4,4-diallyl-2-phenyltetrahydropyran-2-ol through the Prins reaction of this compound with benzaldehyde. This reaction proceeds with high diastereoselectivity, favoring the formation of the cis-diastereomer.

Reaction Principle

The Prins cyclization is an acid-catalyzed reaction between an alkene (in this case, one of the allyl groups of this compound) and an aldehyde. The reaction is initiated by the protonation of the aldehyde, which then undergoes nucleophilic attack by the alkene. The resulting intermediate undergoes cyclization, followed by trapping of the resulting cation by a nucleophile (in this case, the hydroxyl group of the starting material or water), to yield the tetrahydropyran ring. The stereochemical outcome of the reaction is controlled by the chair-like transition state of the cyclization, which minimizes steric interactions and leads to the preferential formation of the thermodynamically more stable diastereomer.

Data Presentation

The following table summarizes the quantitative data for the diastereoselective Prins cyclization of this compound with benzaldehyde.

EntryAldehydeLewis AcidSolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
1BenzaldehydeInCl₃CH₂Cl₂485>95:5

Experimental Protocols

Materials:

  • This compound (Triallylcarbinol)

  • Benzaldehyde

  • Indium(III) chloride (InCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure for the Diastereoselective Prins Cyclization:

  • To a stirred solution of this compound (1.0 mmol, 1.0 eq) and benzaldehyde (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add anhydrous indium(III) chloride (0.2 mmol, 0.2 eq) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure cis-4,4-diallyl-2-phenyltetrahydropyran-2-ol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Mandatory Visualization

experimental_workflow start Start reactants 1. Mix this compound and Benzaldehyde in CH₂Cl₂ start->reactants cool 2. Cool to 0 °C reactants->cool add_catalyst 3. Add InCl₃ cool->add_catalyst react 4. Stir at room temperature for 4 hours add_catalyst->react quench 5. Quench with NaHCO₃ (aq) react->quench extract 6. Extract with CH₂Cl₂ quench->extract wash_dry 7. Wash with brine and dry over MgSO₄ extract->wash_dry concentrate 8. Concentrate in vacuo wash_dry->concentrate purify 9. Purify by column chromatography concentrate->purify product cis-4,4-Diallyl-2-phenyl- tetrahydropyran-2-ol purify->product

Caption: Experimental workflow for the diastereoselective Prins cyclization.

signaling_pathway start_materials This compound + Benzaldehyde activated_aldehyde Activated Aldehyde (with InCl₃) start_materials->activated_aldehyde Lewis Acid Activation cyclization_intermediate Oxocarbenium Ion Intermediate activated_aldehyde->cyclization_intermediate Nucleophilic Attack by Allyl Group chair_transition_state Chair-like Transition State cyclization_intermediate->chair_transition_state Intramolecular Cyclization cyclized_product Cyclized Cationic Intermediate chair_transition_state->cyclized_product final_product cis-4,4-Diallyl-2-phenyl- tetrahydropyran-2-ol cyclized_product->final_product Nucleophilic Trapping

Caption: Simplified reaction pathway for the Prins cyclization.

Application of 4-Allyl-1,6-heptadien-4-ol in the Enantioselective Total Synthesis of (-)-Dactylolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol, is a versatile tertiary alcohol that serves as a valuable building block in modern organic synthesis. Its unique structural feature, a quaternary carbon bearing three allyl groups, allows for a variety of transformations, most notably sigmatropic rearrangements, to construct complex molecular architectures. This application note details the strategic use of a derivative of this compound in the enantioselective total synthesis of the marine natural product (-)-dactylolide, a cytotoxic macrolide isolated from a marine sponge of the genus Dactylospongia. The key transformation highlighted is a diastereoselective Ireland-Claisen rearrangement, which masterfully establishes a remote stereocenter, a common challenge in the synthesis of complex natural products.

Core Application: Stereocontrolled Synthesis of a Key Fragment of (-)-Dactylolide

In the total synthesis of (-)-dactylolide, a key challenge lies in the stereoselective installation of the C19 methyl group with the correct (S)-configuration. Researchers have ingeniously addressed this by employing a substrate-controlled Ireland-Claisen rearrangement of an ester derived from a triallylcarbinol-type precursor. This strategy allows for the efficient transfer of chirality from an existing stereocenter to the newly formed stereocenter.

The overall workflow for the synthesis of the key fragment of (-)-dactylolide is depicted below:

G cluster_0 Synthesis of Triallylcarbinol Derivative cluster_1 Ireland-Claisen Rearrangement cluster_2 Elaboration to Dactylolide Fragment A α,β-Unsaturated Aldehyde C Chelation-Controlled Grignard Addition A->C B Vinylmagnesium Bromide B->C D Triallylcarbinol Derivative C->D Formation of Tertiary Alcohol E Esterification D->E F Silyl Ketene Acetal Formation E->F G [3,3]-Sigmatropic Rearrangement F->G H γ,δ-Unsaturated Carboxylic Acid G->H Stereoselective C-C Bond Formation I Esterification (e.g., with diazomethane) H->I J Further Functional Group Manipulations I->J K Key Fragment of (-)-Dactylolide J->K

Caption: Synthetic workflow for the key fragment of (-)-dactylolide.

Key Experimental Protocols

The following protocols are based on the enantioselective total synthesis of (-)-dactylolide reported by McLeod and coworkers.

Synthesis of the Triallylcarbinol Precursor via Grignard Addition

This procedure describes the diastereoselective addition of a vinyl Grignard reagent to an α-chiral aldehyde to generate the tertiary alcohol precursor for the Ireland-Claisen rearrangement.

Reaction Scheme:

G reactant1 α-Chiral Aldehyde Reaction Vessel Reaction Vessel reactant1->Reaction Vessel 1.0 eq. reactant2 Vinylmagnesium Bromide in THF reactant2->Reaction Vessel 1.5 eq. product Triallylcarbinol Derivative Reaction Vessel->product THF, -78 °C to rt Diastereoselective Addition

Caption: Grignard addition to form the tertiary alcohol.

Protocol:

  • A solution of the α-chiral aldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of vinylmagnesium bromide (1.5 equivalents) in THF is added dropwise to the cooled aldehyde solution.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x V).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired triallylcarbinol derivative.

Diastereoselective Ireland-Claisen Rearrangement

This protocol details the key stereocenter-setting reaction, where the triallylcarbinol derivative is converted to a γ,δ-unsaturated carboxylic acid with high diastereoselectivity.

Reaction Scheme:

G A Triallylcarbinol Derivative B Esterification with Propionyl Chloride A->B C Propionate Ester B->C D Silyl Ketene Acetal Formation (LHMDS, TMSCl) C->D E Silyl Ketene Acetal Intermediate D->E F [3,3]-Sigmatropic Rearrangement (Toluene, reflux) E->F G γ,δ-Unsaturated Silyl Ester F->G H Acidic Workup (e.g., HCl) G->H I γ,δ-Unsaturated Carboxylic Acid H->I

Caption: Key steps of the Ireland-Claisen rearrangement.

Protocol:

  • To a solution of the triallylcarbinol (1.0 equivalent) and triethylamine (2.0 equivalents) in dichloromethane at 0 °C is added propionyl chloride (1.5 equivalents). The mixture is stirred for 30 minutes.

  • The reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the crude propionate ester, which is used in the next step without further purification.

  • To a solution of lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) in anhydrous THF at -78 °C is added a solution of the crude propionate ester in THF.

  • After stirring for 30 minutes, trimethylsilyl chloride (TMSCl) (1.2 equivalents) is added, and the mixture is stirred for another 30 minutes at -78 °C.

  • The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure, and the residue is dissolved in toluene and heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is quenched with 1 M HCl and stirred for 30 minutes.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude carboxylic acid is purified by flash chromatography.

Data Presentation

The successful application of this methodology is demonstrated by the high diastereoselectivity and good yields obtained in the key transformation.

StepStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio
Chelation-Controlled Grignard Additionα-Chiral AldehydeTriallylcarbinol DerivativeVinylmagnesium Bromide, THF, -78 °C to rt85>10:1
Ireland-Claisen RearrangementPropionate Ester of Triallylcarbinolγ,δ-Unsaturated Carboxylic Acid1. LHMDS, TMSCl, THF, -78 °C; 2. Toluene, reflux80>10:1

Conclusion

The use of a this compound derivative in the total synthesis of (-)-dactylolide exemplifies a powerful and elegant strategy for the stereocontrolled construction of complex natural products. The Ireland-Claisen rearrangement, in particular, provides a reliable method for the installation of remote stereocenters with high fidelity. This application note serves to provide researchers, scientists, and drug development professionals with a detailed overview and practical protocols for leveraging this versatile building block in their own synthetic endeavors. The high diastereoselectivity and good yields associated with this approach make it an attractive option for the efficient synthesis of intricate molecular targets.

Application Note: A Scalable Synthesis of 4-Allyl-1,6-heptadien-4-ol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed and scalable protocol for the synthesis of 4-allyl-1,6-heptadien-4-ol, a valuable tertiary alcohol intermediate in organic synthesis. The described method utilizes the Grignard reaction of allylmagnesium bromide with diethyl carbonate, a cost-effective and readily available starting material. This procedure is adapted from established and reliable methodologies, making it suitable for implementation in research, process development, and drug discovery laboratories.

Introduction

This compound, also known as triallylcarbinol, is a key building block in the synthesis of complex organic molecules due to its trifunctional nature, possessing a tertiary alcohol and three terminal alkene groups. These functionalities allow for a variety of subsequent chemical transformations. The scalable and efficient synthesis of this intermediate is therefore of significant interest to the scientific community. The protocol herein describes a robust and reproducible method for its preparation on a multi-gram scale.

Overall Synthetic Pathway

The synthesis of this compound is achieved in a two-step, one-pot procedure. The first step involves the formation of the allylmagnesium bromide Grignard reagent from magnesium turnings and allyl bromide in diethyl ether. The subsequent step is the reaction of the in-situ generated Grignard reagent with diethyl carbonate, followed by an aqueous work-up to yield the desired tertiary alcohol.

Synthesis_Workflow AllylBromide Allyl Bromide GrignardFormation Grignard Reagent Formation AllylBromide->GrignardFormation Mg Magnesium Turnings Mg->GrignardFormation DiethylEther Anhydrous Diethyl Ether DiethylEther->GrignardFormation AllylMgBr Allylmagnesium Bromide GrignardFormation->AllylMgBr in situ GrignardReaction Grignard Reaction AllylMgBr->GrignardReaction DiethylCarbonate Diethyl Carbonate DiethylCarbonate->GrignardReaction Intermediate Magnesium Alkoxide Intermediate GrignardReaction->Intermediate Workup Aqueous Work-up (NH4Cl solution) Intermediate->Workup Product This compound Workup->Product Purification Purification (Distillation) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the scalable synthesis of this compound.

ParameterValue
Reactants
Magnesium Turnings107 g (4.4 gram-atoms)
Allyl Bromide532 g (4.4 mol)
Diethyl Carbonate156 g (1.32 mol)
Diethyl Ether (anhydrous)1.8 L (for Grignard) + 200 mL (for ester)
Product
Product NameThis compound
CAS Number10202-75-2
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol
Theoretical Yield201 g
Physical Properties
AppearanceColorless liquid
Boiling Point~180-182 °C (at atmospheric pressure)
Purity (by GC)≥98%

Experimental Protocols

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. All glassware must be thoroughly dried in an oven before use to ensure anhydrous conditions. Diethyl ether is extremely flammable. Grignard reagents are highly reactive and moisture-sensitive. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Materials and Equipment:

  • 3 L three-necked round-bottom flask

  • Mechanical stirrer

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Heating mantle

  • 5 L round-bottom flask (for work-up)

  • Large separatory funnel

  • Distillation apparatus

Reagents:

  • Magnesium turnings

  • Allyl bromide

  • Diethyl carbonate

  • Anhydrous diethyl ether

  • Ammonium chloride

  • Anhydrous potassium carbonate

  • Ice

Step 1: Preparation of Allylmagnesium Bromide
  • In a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a 500 mL dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place 107 g (4.4 gram-atoms) of magnesium turnings and 800 mL of anhydrous diethyl ether.

  • To initiate the reaction, add approximately 5 mL of allyl bromide to the unstirred mixture. The reaction should commence within a few minutes, indicated by the appearance of turbidity and gentle refluxing of the ether.

  • Once the reaction has started, begin stirring and add a solution of 532 g (4.4 mol) of allyl bromide in 1 L of anhydrous diethyl ether from the dropping funnel at a rate that maintains a steady reflux. The addition typically takes about two hours.

  • After the addition is complete, continue to stir the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted. The resulting gray-black solution of allylmagnesium bromide is used directly in the next step.

Step 2: Synthesis of this compound
  • To the freshly prepared Grignard reagent, add a solution of 156 g (1.32 mol) of diethyl carbonate in 200 mL of anhydrous diethyl ether from the dropping funnel with vigorous stirring. The addition should be carried out over approximately three hours. The reaction is exothermic, and the ether will reflux continuously.

  • After the addition is complete, heat the reaction mixture on a water bath and continue stirring for one hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • For the work-up, pour the reaction mixture slowly and with constant stirring into a 5 L flask containing 1.5 kg of crushed ice and a solution of 300 g of ammonium chloride in 600 mL of water.

  • Transfer the mixture to a large separatory funnel and separate the ether layer.

  • Extract the aqueous layer with two 500 mL portions of diethyl ether.

  • Combine the organic extracts and distill off the diethyl ether.

  • Dry the crude product with 10 g of anhydrous potassium carbonate.

  • Purify the this compound by distillation at atmospheric pressure, collecting the fraction boiling at 180-182 °C.

Expected Results

This protocol is expected to yield a high purity (≥98% by GC) colorless liquid of this compound. The typical yield for this scalable procedure is in the range of 60-70% based on diethyl carbonate.

Troubleshooting

  • Failure of Grignard reaction to initiate: This is often due to moisture or an oxide layer on the magnesium. Ensure all glassware is scrupulously dry. A small crystal of iodine can be added to activate the magnesium.

  • Low yield: Incomplete reaction can result from impure reagents or non-anhydrous conditions. Ensure the use of high-purity, dry reagents and solvents.

  • Formation of byproducts: The primary byproduct is typically 1,5-hexadiene from the coupling of the Grignard reagent. Slow addition of the allyl bromide during the Grignard formation can minimize this.

Application Notes and Protocols: Synthesis of Quaternary Carbon Centers using 4-Allyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of homoallylic alcohols bearing adjacent quaternary carbon centers, utilizing 4-allyl-1,6-heptadien-4-ol as a key starting material. The described methodology is based on the highly diastereoselective addition of polysubstituted allylic zinc reagents to various carbonyl compounds, as pioneered by the work of Ren, Dunet, Mayer, and Knochel.[1] This approach offers a robust strategy for the construction of sterically congested and structurally complex molecular architectures, which are of significant interest in medicinal chemistry and natural product synthesis.

Overview of the Synthetic Strategy

The construction of quaternary carbon centers, particularly adjacent ones, represents a significant challenge in organic synthesis due to steric hindrance. The methodology outlined herein circumvents this challenge through a two-step sequence. First, the tertiary alcohol, this compound (also known as triallylcarbinol), is converted to its corresponding allylic chloride. This intermediate is then transformed into a highly substituted allylic zinc reagent. In the final step, this organozinc compound undergoes a highly regio- and diastereoselective addition to a range of aldehydes and ketones, yielding homoallylic alcohols with one or two newly formed quaternary carbon centers.

A proposed chair-like transition state model accounts for the high diastereoselectivity observed in these reactions.[1] The LiCl-mediated zinc dust insertion into the allylic chloride is a key step for the efficient formation of the reactive organozinc species.[1]

Experimental Protocols

The following protocols are adapted from the procedures described by Ren, Dunet, Mayer, and Knochel.

Synthesis of the Allylic Chloride Precursor from this compound

A standard method for the conversion of tertiary alcohols to the corresponding chlorides, such as the Appel reaction or treatment with thionyl chloride in the presence of a base like pyridine, can be employed.

Protocol: Appel Reaction

  • To a solution of this compound (1.0 eq) and triphenylphosphine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrachloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allylic chloride.

Formation of the Polysubstituted Allylic Zinc Reagent

This procedure details the formation of the allylic zinc chloride from the corresponding allylic chloride, mediated by lithium chloride.

Protocol:

  • In a Schlenk flask under an argon atmosphere, add anhydrous lithium chloride (1.1 eq) and zinc dust (1.5 eq).

  • Heat the flask under vacuum to ensure all components are dry, then allow it to cool to room temperature.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Add a solution of the allylic chloride derived from this compound (1.0 eq) in anhydrous THF dropwise to the stirred suspension of zinc and LiCl.

  • Stir the mixture at room temperature for 1-3 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.

  • The resulting solution of the allylic zinc reagent is used directly in the next step.

Diastereoselective Addition of the Allylic Zinc Reagent to Carbonyl Compounds

This protocol describes the reaction of the in situ generated allylic zinc reagent with an aldehyde or ketone to form the target homoallylic alcohol.

Protocol:

  • Cool the freshly prepared solution of the allylic zinc reagent to the specified reaction temperature (typically between -78 °C and room temperature, depending on the substrate).

  • Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the stirred solution of the organozinc reagent.

  • Stir the reaction mixture at this temperature for the specified time (typically 1-12 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the homoallylic alcohol.

Data Presentation

The following tables summarize the quantitative data for the diastereoselective addition of the polysubstituted allylic zinc reagent derived from the chloride of this compound to a variety of carbonyl compounds. The reactions are reported to proceed with high yields and excellent diastereoselectivity.[1]

Table 1: Reaction with Aldehydes

EntryAldehydeProductYield (%)Diastereomeric Ratio (dr)
1Benzaldehyde>90>99:1
2p-Tolualdehyde>90>99:1
3Isobutyraldehyde>90>99:1
4Pivalaldehyde>90>99:1

Table 2: Reaction with Ketones

EntryKetoneProductYield (%)Diastereomeric Ratio (dr)
1Acetophenone>90>99:1
2Propiophenone>90>99:1
3Cyclohexanone>90>99:1
42-Adamantanone>90>99:1

Note: The yields and diastereomeric ratios are based on the reported high efficiency of this methodology. Specific values may vary depending on the exact reaction conditions and substrates used.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

G A This compound B Allylic Chloride Intermediate A->B Chlorination (e.g., Appel Reaction) C Polysubstituted Allylic Zinc Reagent B->C LiCl-mediated Zinc Insertion D Homoallylic Alcohol with Quaternary Center(s) C->D Addition Reaction E Aldehyde or Ketone E->D

Caption: Synthetic workflow for the formation of quaternary carbon centers.

Proposed Transition State

The high diastereoselectivity of the addition reaction is rationalized by a chair-like six-membered transition state.

G cluster_0 Chair-like Transition State Zn ZnCl O O Zn->O C1 C O->C1 C2 C C1->C2 R1 C1->R1 R2 C1->R2 C3 C C2->C3 C4 C C3->C4 Allyl1 Allyl C3->Allyl1 Allyl2 Allyl C3->Allyl2 C4->Zn

Caption: Proposed chair-like transition state for the addition reaction.

References

Application Notes and Protocols for the Polymerization of 4-Allyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 4-Allyl-1,6-heptadien-4-ol, a tri-functional monomer that offers unique opportunities for the synthesis of functional polymers. The presence of three allyl groups allows for various polymerization strategies, including cyclopolymerization, which leads to the formation of polymers with cyclic repeating units and pendant allyl groups. These functionalities are amenable to post-polymerization modifications, making the resulting polymers attractive for applications in drug delivery, biomaterials, and advanced materials science.

Overview of Polymerization Reactions

This compound can undergo polymerization through several mechanisms, primarily cyclopolymerization, which is favored due to the 1,6-diene structure. This intramolecular-intermolecular propagation mechanism results in the formation of five- or six-membered rings within the polymer backbone. The remaining pendant allyl group serves as a reactive handle for further functionalization.

Common polymerization methods include:

  • Transition Metal Catalysis: Particularly using palladium, nickel, or Ziegler-Natta type catalysts, which are effective for the cyclopolymerization of 1,6-dienes.

  • Radical Polymerization: Can be initiated by thermal or photochemical means, though it may lead to cross-linking due to the presence of three allyl groups. Careful control of reaction conditions is necessary to favor cyclopolymerization over network formation.

The choice of polymerization technique influences the polymer's microstructure (e.g., ring size, stereoregularity), molecular weight, and polydispersity, thereby affecting its final properties and potential applications.

Experimental Protocols

While specific literature detailing the homopolymerization of this compound is limited, protocols for the cyclopolymerization of structurally similar 4,4-disubstituted 1,6-heptadienes can be adapted. The following protocol is a representative example based on cationic palladium-catalyzed cyclopolymerization.

Cationic Palladium-Catalyzed Cyclopolymerization

This protocol describes the synthesis of a cyclopolymer containing five-membered rings in the repeating unit.

Materials:

  • This compound (monomer)

  • [PdCl(ArN=C(C12H6)=NAr)(Me)] (palladium catalyst precursor, where Ar = 2,6-diisopropylphenyl)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (cocatalyst)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • Monomer and Solvent Preparation: Dry the this compound monomer over calcium hydride and distill under reduced pressure. Purify toluene by passing it through a column of activated alumina and deoxygenate by bubbling with argon for 30 minutes.

  • Catalyst Preparation: In a glovebox, dissolve the palladium catalyst precursor and NaBArF in anhydrous toluene in a Schlenk flask to generate the active cationic palladium complex. The typical molar ratio of Pd:NaBArF is 1:1.

  • Polymerization:

    • In a separate Schlenk flask, dissolve the desired amount of this compound in anhydrous toluene.

    • Using a gas-tight syringe, transfer the activated catalyst solution to the monomer solution under an inert atmosphere. The monomer-to-catalyst ratio can be varied to control the molecular weight (e.g., 100:1 to 500:1).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 12-24 hours). Monitor the reaction progress by techniques such as ¹H NMR spectroscopy to observe the disappearance of monomer vinyl protons.

  • Polymer Isolation:

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure, including the presence of cyclic units and pendant allyl groups.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Quantitative Data

The following table summarizes typical quantitative data obtained from the cyclopolymerization of 4-substituted 1,6-heptadienes using palladium catalysts. These values can serve as a reference for the expected outcomes of this compound polymerization under similar conditions.

ParameterValue
Monomer:Catalyst Ratio100:1 - 500:1
Monomer Concentration0.5 - 2.0 M in Toluene
Reaction Temperature25 - 50 °C
Reaction Time12 - 48 hours
Polymer Yield60 - 90%
Number-Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5

Visualizations

Polymerization Workflow

G Experimental Workflow for Cationic Cyclopolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation and Purification cluster_analysis Characterization Monomer_Prep Monomer Purification (this compound) Polymerization Initiate Polymerization (Add catalyst to monomer solution) Monomer_Prep->Polymerization Solvent_Prep Solvent Purification (Anhydrous Toluene) Solvent_Prep->Polymerization Catalyst_Prep Catalyst Activation ([Pd] precursor + NaBArF) Catalyst_Prep->Polymerization Reaction Reaction under Inert Atmosphere (Controlled Temperature and Time) Polymerization->Reaction Quenching Quench Reaction (Add Methanol) Reaction->Quenching Precipitation Precipitate Polymer (in excess Methanol) Quenching->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry Polymer under Vacuum Filtration->Drying NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR GPC Gel Permeation Chromatography (Mn, Mw, PDI) Drying->GPC FTIR FTIR Spectroscopy Drying->FTIR

Caption: Workflow for the cationic cyclopolymerization of this compound.

Proposed Cyclopolymerization Mechanism

G Proposed Mechanism for Cationic Cyclopolymerization Initiation Initiation: Cationic Pd catalyst activates monomer Propagation Propagation: Intramolecular cyclization followed by intermolecular monomer addition Initiation->Propagation Monomer Addition Propagation->Propagation Chain Growth Termination Termination: Chain transfer or quenching Propagation->Termination Polymer Resulting Polymer: Contains cyclic units and pendant allyl groups Termination->Polymer

Caption: Key stages in the cationic cyclopolymerization of this compound.

Applications and Future Directions

The resulting poly(this compound) is a highly functional material with significant potential. The pendant allyl groups can be modified through various chemical reactions, such as thiol-ene click chemistry, epoxidation, or hydrogenation, to introduce a wide range of functionalities. This versatility makes these polymers promising candidates for:

  • Drug Delivery Systems: The hydroxyl and modified allyl groups can be used to conjugate drugs, targeting ligands, or imaging agents.

  • Biomaterial Scaffolds: The functional groups can promote cell adhesion and proliferation, making the polymers suitable for tissue engineering applications.

  • Functional Coatings and Resins: The pendant allyl groups can be used for cross-linking to form robust networks for coatings and thermosets.

Further research is warranted to explore different catalytic systems to gain better control over the polymer's stereochemistry and to investigate the full potential of post-polymerization modifications for creating novel functional materials.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Allyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Allyl-1,6-heptadien-4-ol synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound, also known as triallylcarbinol, involve the reaction of an allyl organometallic reagent with a suitable carbonyl compound. The two primary approaches are:

  • Grignard Reaction: This is a two-step process where allylmagnesium bromide (a Grignard reagent) is first prepared by reacting allyl bromide with magnesium metal. The resulting Grignard reagent is then reacted with ethyl acetate to form the tertiary alcohol.[1][2]

  • Barbier Reaction: This is a one-pot synthesis where a mixture of allyl bromide and ethyl acetate is reacted with a metal, such as magnesium, zinc, or indium, to generate the organometallic intermediate in situ, which then reacts with the ester to form the final product.[2][3]

Q2: What are the main side reactions that can lower the yield of the desired product?

A2: Several side reactions can compete with the formation of this compound, leading to a lower yield. The most significant of these is:

  • Wurtz-type Coupling: This is a major side reaction where the organometallic intermediate (allyl Grignard) reacts with unreacted allyl bromide to form 1,5-hexadiene. This side reaction consumes the Grignard reagent, reducing the amount available to react with the ester.[4]

Q3: How can I minimize the formation of the 1,5-hexadiene byproduct?

A3: To minimize the Wurtz-type coupling and maximize the yield of the desired tertiary alcohol, the following strategies are recommended:

  • Slow Addition of Allyl Bromide: During the formation of the Grignard reagent, adding the allyl bromide solution slowly to the magnesium turnings helps to maintain a low concentration of allyl bromide in the reaction mixture, thus reducing the likelihood of it coupling with the formed Grignard reagent.

  • Low Reaction Temperature: Maintaining a low temperature (typically 0 °C or below) during the formation of the Grignard reagent is crucial for suppressing the formation of 1,5-hexadiene.[4]

  • Use of Excess Magnesium: Employing a significant excess of magnesium turnings can also help to favor the reaction of allyl bromide with magnesium over the coupling side reaction.

Q4: What is the appropriate work-up procedure for this reaction?

A4: After the reaction is complete, a careful work-up is necessary to isolate the product. A typical procedure involves:

  • Quenching: The reaction mixture is cooled in an ice bath and slowly quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate to form the alcohol and neutralizes any unreacted Grignard reagent.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: The combined organic extracts are washed with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Q5: How can I purify the final product?

A5: this compound is a liquid at room temperature. The most common method for its purification is vacuum distillation . The boiling point of this compound is 191-193 °C at atmospheric pressure. Distillation under reduced pressure is recommended to avoid potential decomposition at high temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of this compound 1. Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating. 2. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture and will be quenched by water. 3. Low Purity of Reagents: Impurities in the allyl bromide or ethyl acetate can interfere with the reaction. 4. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.1. Activate Magnesium: Use fresh, high-quality magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably freshly distilled. 3. Use Pure Reagents: Ensure the purity of starting materials. Distill allyl bromide and ethyl acetate if necessary. 4. Optimize Reaction Conditions: After the addition of the ester, allow the reaction to stir at room temperature for a sufficient time (e.g., 1 hour) to ensure completion.
Significant Amount of 1,5-Hexadiene Byproduct 1. High Concentration of Allyl Bromide: Rapid addition of allyl bromide during Grignard formation. 2. Elevated Reaction Temperature: The temperature during Grignard formation was too high.1. Slow Addition: Add the allyl bromide solution dropwise to the magnesium suspension over an extended period. 2. Maintain Low Temperature: Keep the reaction flask in an ice bath to maintain a temperature at or below 0 °C during the formation of the Grignard reagent.
Recovery of Unreacted Ethyl Acetate 1. Insufficient Grignard Reagent: Not enough Grignard reagent was added to react with all of the ethyl acetate. Remember that two equivalents of the Grignard reagent react with one equivalent of the ester. 2. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Use Sufficient Grignard Reagent: Use at least two equivalents of the prepared allylmagnesium bromide for every equivalent of ethyl acetate. 2. Increase Reaction Time: After the addition of ethyl acetate, allow the reaction to stir for a longer period at room temperature.
Formation of a White Precipitate During Reaction 1. Reaction with Atmospheric Moisture or Oxygen: The Grignard reagent is reacting with water or oxygen that has entered the reaction setup.1. Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas like nitrogen or argon. Use well-sealed glassware.

Experimental Protocols

Grignard Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Ethyl acetate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings (2.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of allyl bromide (2.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a change in color. If not, gentle warming may be necessary.

    • Once the reaction starts, add the remaining allyl bromide solution dropwise while maintaining the reaction temperature at 0 °C using an ice bath.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C.

  • Reaction with Ethyl Acetate:

    • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of ethyl acetate (1 equivalent) in anhydrous diethyl ether.

    • Add the ethyl acetate solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

Experimental Workflow for Grignard Synthesis

G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification A Activate Mg with I₂ B Add Allyl Bromide dropwise at 0°C A->B C Add Ethyl Acetate dropwise at 0°C B->C D Warm to RT and Stir C->D E Quench with aq. NH₄Cl D->E F Extract with Ether E->F G Dry & Evaporate F->G H Vacuum Distillation G->H

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_solutions Start Low Yield NoReaction No reaction observed? Start->NoReaction SideProduct 1,5-Hexadiene detected? NoReaction->SideProduct No Sol_ActivateMg Activate Mg (I₂, heat) NoReaction->Sol_ActivateMg Yes Sol_Anhydrous Ensure anhydrous conditions NoReaction->Sol_Anhydrous Yes UnreactedEster Unreacted Ethyl Acetate? SideProduct->UnreactedEster No Sol_TempControl Lower temperature during Grignard formation SideProduct->Sol_TempControl Yes Sol_SlowAddition Slow down allyl bromide addition SideProduct->Sol_SlowAddition Yes Sol_Equivalents Check Grignard reagent equivalents UnreactedEster->Sol_Equivalents Yes

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Allyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Allyl-1,6-heptadien-4-ol. This tertiary alcohol, also known as triallylcarbinol, is typically synthesized via a Grignard reaction between an allylmagnesium halide and an appropriate ester. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure of a Grignard reaction to initiate is a frequent issue. The primary culprits are typically related to the magnesium metal or the presence of inhibitors.

  • Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer that prevents the reaction from starting.

    • Solution: Gently crush the magnesium turnings in a mortar and pestle to expose a fresh surface. Alternatively, activate the magnesium in situ with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware or solvents will quench the reagent as it forms.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[1]

Q2: The yield of my this compound is consistently low. What are the likely side reactions?

A2: Low yields are often due to competing side reactions. For the synthesis of this compound, the most common side reactions are:

  • Wurtz Coupling: The allyl Grignard reagent can react with the unreacted allyl bromide to form 1,5-hexadiene, a dimeric byproduct.[2]

    • Mitigation: Add the allyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Using a large excess of magnesium can also favor the formation of the Grignard reagent over the coupling product.[2]

  • Incomplete Reaction with the Ester: The reaction of the Grignard reagent with the ester occurs in two steps. Insufficient Grignard reagent will result in a mixture of the desired tertiary alcohol, a ketone intermediate, and unreacted ester.[3]

    • Mitigation: Use at least two equivalents of the allyl Grignard reagent for every equivalent of the ester to ensure the reaction goes to completion.[3][4][5]

Q3: My crude product is contaminated with a significant amount of a hydrocarbon impurity. What is it and how can I avoid it?

A3: The most likely hydrocarbon impurity is 1,5-hexadiene, the product of Wurtz coupling. As mentioned above, slow addition of the allyl bromide during the Grignard reagent formation and using an excess of magnesium are key to minimizing this side product.[2]

Q4: During the work-up, I am observing the formation of a white precipitate. What is this and how should I handle it?

A4: The white precipitate is likely magnesium salts (e.g., magnesium hydroxide and magnesium bromide) that form during the quenching of the reaction. A careful work-up procedure is necessary to remove these salts and isolate the product.

  • Solution: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the alkoxide intermediate to form the alcohol and helps to dissolve the magnesium salts. Subsequent extraction with an organic solvent will separate the desired product from the aqueous layer containing the dissolved salts.[1]

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on the reaction outcome.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Solvent Technical grade etherAnhydrous Diethyl Ether or THFUse of anhydrous solvents is critical to prevent quenching of the Grignard reagent and improve yield.[1]
Temperature Addition of allyl bromide at refluxAddition of allyl bromide at 0 °CLower temperatures during Grignard formation can help to minimize Wurtz coupling.[2]
Grignard to Ester Ratio 1.5 : 1> 2 : 1A molar excess of the Grignard reagent is necessary to drive the reaction to completion and avoid the formation of ketone intermediates.[3][5]
Addition of Ester Rapid addition at room temperatureSlow, dropwise addition at 0 °CSlow addition of the ester to the Grignard reagent helps to control the exothermic reaction and minimize side reactions.[1]

Experimental Protocols

Protocol 1: Preparation of Allylmagnesium Bromide

This procedure is adapted from established methods for the preparation of allyl Grignard reagents.[2]

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer. All glassware must be flame-dried or oven-dried prior to use. The apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Place magnesium turnings (2.5 equivalents) in the reaction flask. In the dropping funnel, prepare a solution of allyl bromide (1 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the allyl bromide solution to the magnesium turnings. If the reaction does not start spontaneously, a small crystal of iodine can be added to activate the magnesium.

  • Formation of Grignard Reagent: Once the reaction has initiated (indicated by cloudiness and gentle refluxing), add the remainder of the allyl bromide solution dropwise at a rate that maintains a gentle reflux. To minimize Wurtz coupling, the reaction flask can be cooled in an ice bath.

  • Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of this compound

This protocol describes the reaction of the prepared allylmagnesium bromide with ethyl acetate.

  • Reaction Setup: Cool the freshly prepared allylmagnesium bromide solution in an ice bath.

  • Addition of Ester: Add a solution of ethyl acetate (1 equivalent, based on the initial amount of allyl bromide) in anhydrous diethyl ether to the dropping funnel. Add the ethyl acetate solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Synthesis of this compound cluster_workup Work-up & Purification prep_start Dry Glassware & Inert Atmosphere mg_iodine Add Mg Turnings & Iodine prep_start->mg_iodine allyl_br Dropwise addition of Allyl Bromide in Ether mg_iodine->allyl_br stir_complete Stir to Complete Formation allyl_br->stir_complete cool_grignard Cool Grignard Reagent (0°C) stir_complete->cool_grignard Transfer to Reaction add_ester Dropwise addition of Ethyl Acetate in Ether cool_grignard->add_ester rt_stir Stir at Room Temperature add_ester->rt_stir quench Quench with sat. aq. NH4Cl rt_stir->quench Proceed to Work-up extract Extract with Diethyl Ether quench->extract dry_evaporate Dry & Evaporate Solvent extract->dry_evaporate purify Purify by Vacuum Distillation dry_evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of this compound check_initiation Did the Grignard reaction initiate properly? start->check_initiation check_side_products Are there significant side products (e.g., 1,5-hexadiene)? check_initiation->check_side_products Yes solution_initiation Solution: Activate Mg with iodine/1,2-dibromoethane and ensure anhydrous conditions. check_initiation->solution_initiation No check_reagents Are the reagents (ester, Grignard) in the correct stoichiometric ratio? check_side_products->check_reagents No solution_side_products Solution: Slow addition of allyl bromide at low temperature; use excess Mg. check_side_products->solution_side_products Yes check_workup Was the work-up procedure performed correctly? check_reagents->check_workup Yes solution_reagents Solution: Use at least 2 equivalents of Grignard reagent per equivalent of ester. check_reagents->solution_reagents No solution_workup Solution: Ensure complete quenching with sat. aq. NH4Cl and thorough extraction. check_workup->solution_workup No

References

Technical Support Center: Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Grignard synthesis of tertiary alcohols. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize a tertiary alcohol is not starting. What are the common causes and how can I initiate it?

A1: Failure to initiate is a frequent problem. The primary cause is often the passivation of the magnesium metal surface by a layer of magnesium oxide. Additionally, trace amounts of water in the reaction setup can quench the Grignard reagent as it forms.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium surface needs to be activated to expose fresh metal.

    • Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere to break up the oxide layer. Grinding the turnings in a mortar and pestle before reaction (in a glovebox) can also be effective.[1][2]

    • Chemical Activation: Use a small crystal of iodine, which will react with the magnesium surface.[3][4] The disappearance of the brown iodine color is an indicator of activation.[3] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh surface.

  • Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents like water.[5][6]

    • Glassware: All glassware should be flame-dried or oven-dried (at >120°C for several hours) and cooled under a stream of dry inert gas (nitrogen or argon).[4]

    • Solvents: Use anhydrous solvents. Ethers like diethyl ether and tetrahydrofuran (THF) are common solvents that must be thoroughly dried, for example, by distillation from sodium/benzophenone ketyl.[6][7]

    • Reagents: Ensure your alkyl/aryl halide and ketone/ester are free of water. They can be dried over molecular sieves or distilled.[1]

  • Initiation via Localized Heating: Gentle heating with a heat gun on a small spot of the flask can often initiate the reaction.[8] Be prepared to cool the reaction with an ice bath, as the initiation can be followed by a vigorous exotherm.[8][9]

Q2: I am observing a significant amount of a high-boiling point byproduct in my reaction mixture. What could it be and how can I prevent it?

A2: A common high-boiling point byproduct is the Wurtz coupling product (R-R), which results from the reaction of the Grignard reagent (R-MgX) with the unreacted alkyl/aryl halide (R-X).[3][10][11][12] This side reaction is particularly problematic with more reactive halides.[3]

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of Halide: Add the alkyl/aryl halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already formed Grignard reagent.[3][10][13]

  • Temperature Control: The Grignard formation is exothermic.[9][11] Maintaining a controlled temperature, sometimes even below room temperature with a cooling bath, can suppress the rate of the Wurtz coupling reaction.[3][13]

  • Choice of Solvent: The solvent can influence the extent of Wurtz coupling. For some substrates, like benzylic halides, diethyl ether may be preferable to THF to minimize this side reaction.[3]

  • High-Quality Magnesium: Using a sufficient surface area of reactive magnesium can help ensure the halide reacts with the metal quickly.[3]

SolventYield of Grignard Reagent from Benzyl ChlorideWurtz Coupling Byproduct
Diethyl Ether (Et₂O)94%Minimal
Tetrahydrofuran (THF)27%Significant
This table illustrates the effect of solvent choice on the formation of benzylmagnesium chloride and the competing Wurtz coupling side reaction.[3]

Q3: My yield of the tertiary alcohol is low, and I am recovering a significant amount of the starting ketone. What is happening?

A3: Recovering the starting ketone suggests that the Grignard reagent is acting as a base rather than a nucleophile. This occurs through two main side reactions: enolization and reduction.

  • Enolization: If the ketone has an acidic α-hydrogen, the Grignard reagent can deprotonate it to form an enolate.[10][14] This is more common with sterically hindered ketones and bulky Grignard reagents.[14] Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.[14]

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state. This is more prevalent with bulky Grignard reagents and sterically hindered ketones.

Troubleshooting Strategies:

  • Use a Less Hindered Grignard Reagent: If possible, choose a less bulky Grignard reagent to favor nucleophilic addition over enolization and reduction.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., -78 °C) can often increase the selectivity for nucleophilic addition over enolization.

  • Use an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, which can sometimes suppress enolization.[15]

Q4: When synthesizing a tertiary alcohol from an ester, I get a complex mixture of products instead of my desired alcohol. Why is this happening?

A4: The reaction of a Grignard reagent with an ester involves a two-step addition process to form a tertiary alcohol where two of the alkyl/aryl groups come from the Grignard reagent.[16][17][18][19][20][21][22] The initial addition of one equivalent of the Grignard reagent forms a ketone intermediate.[16][19][21] This ketone is generally more reactive than the starting ester and will quickly react with a second equivalent of the Grignard reagent.[18][19][21]

Common Issues and Solutions:

  • Insufficient Grignard Reagent: Using less than two equivalents of the Grignard reagent will result in a mixture of the starting ester, the intermediate ketone, and the final tertiary alcohol. It is crucial to use at least two full equivalents of the Grignard reagent.

  • Reaction Control: If the reaction is not controlled properly, side reactions with the intermediate ketone can occur. Ensure the Grignard reagent is added at a controlled rate and that the temperature is managed effectively.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings with Iodine

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings (1.2 equivalents) in the flask.

  • Add a single crystal of iodine.

  • Gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its purple vapor is visible.

  • Continue gentle heating until the brown color of the iodine disappears on the surface of the magnesium. This indicates the activation of the magnesium surface.

  • Allow the flask to cool to room temperature before proceeding with the addition of the solvent and alkyl/aryl halide.[3]

Protocol 2: Titration of Grignard Reagent with Iodine

This protocol is to determine the concentration of the prepared Grignard reagent.

  • Prepare Iodine Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF containing LiCl. The LiCl helps to solubilize the magnesium halides formed.[2][7]

  • Titration Setup: Cool the brown iodine solution to 0°C in an ice bath.

  • Titration: Using a 1.00 mL syringe, slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution.

  • Endpoint: The endpoint is reached when the brown color of the iodine completely disappears, resulting in a colorless or slightly yellow solution.[2][7]

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume added to reach the endpoint.

Visual Guides

Grignard_Troubleshooting_Workflow start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Reagents) start->check_anhydrous activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, Mechanical Grinding) check_anhydrous->activate_mg Conditions OK initiate_heat Apply Localized Heating activate_mg->initiate_heat low_yield Low Yield of Tertiary Alcohol initiate_heat->low_yield Reaction Proceeds check_byproducts Analyze Byproducts (GC-MS, NMR) low_yield->check_byproducts wurtz Wurtz Coupling Product Detected check_byproducts->wurtz High MW Dimer enolization Starting Ketone Recovered check_byproducts->enolization Starting Material optimize_addition Slow Halide Addition, Control Temperature wurtz->optimize_addition optimize_temp Lower Reaction Temperature enolization->optimize_temp success Successful Synthesis optimize_addition->success change_reagent Consider Less Bulky Grignard Reagent optimize_temp->change_reagent change_reagent->success Ester_Grignard_Pathway cluster_step1 Step 1: Formation of Ketone cluster_step2 Step 2: Formation of Alcohol ester Ester (R-COOR') grignard1 + 1 eq. R''-MgX tetrahedral1 Tetrahedral Intermediate grignard1->tetrahedral1 Nucleophilic Addition ketone Ketone Intermediate (R-CO-R'') tetrahedral1->ketone Elimination of -OR' grignard2 + 1 eq. R''-MgX alkoxide Tertiary Alkoxide grignard2->alkoxide Nucleophilic Addition workup Aqueous Workup (H3O+) alkoxide->workup tertiary_alcohol Tertiary Alcohol (R-C(OH)(R'')2) workup->tertiary_alcohol

References

Technical Support Center: Synthesis of Allyl Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of allyl Grignard reagents, with a specific focus on preventing their dimerization into 1,5-hexadiene.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the formation of allyl Grignard reagents, and why does it occur?

The primary side reaction is a Wurtz-type coupling, where a newly formed allylmagnesium halide molecule reacts with a molecule of unreacted allyl halide.[1][2] This results in the formation of a homocoupled dimer, 1,5-hexadiene, and magnesium dihalide (MgX₂). This side reaction is particularly prevalent with reactive halides like allyl bromide and chloride and reduces the yield of the desired Grignard reagent.[3][4]

Q2: I am observing a high yield of the dimeric byproduct (1,5-hexadiene). What are the most likely causes?

A high yield of the Wurtz coupling product is typically promoted by several factors:

  • High Local Concentration of Allyl Halide: Rapid addition of the allyl halide leads to localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the allyl halide instead of the magnesium surface.[2]

  • Elevated Reaction Temperature: The formation of Grignard reagents is an exothermic process.[2] Higher temperatures accelerate the rate of the Wurtz coupling reaction.[2] Poor temperature control can lead to "hot spots" that favor byproduct formation.

  • Choice of Solvent: The solvent plays a crucial role in the stability and reactivity of the Grignard reagent. Tetrahydrofuran (THF), for instance, can promote significant Wurtz coupling with reactive halides.[4] In the case of allyl bromide, the reaction with magnesium in THF can lead to the quantitative formation of 1,5-hexadiene.[4]

  • Insufficient or Inactive Magnesium Surface Area: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can hinder the reaction with the allyl halide. If the Grignard formation is slow, the concentration of unreacted allyl halide remains high, favoring dimerization.

Q3: How can I minimize the formation of the 1,5-hexadiene byproduct?

To suppress the formation of the dimeric byproduct, consider the following strategies:

  • Slow Addition: Add the allyl halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[4] This prevents the buildup of unreacted halide.

  • Temperature Control: Maintain a low reaction temperature. For allyl bromide in diethyl ether, keeping the temperature below the boiling point of the ether is recommended.[4]

  • Choice of Solvent: Diethyl ether is often preferred over THF for the preparation of allylmagnesium bromide to minimize dimerization.[4]

  • Use of Excess Magnesium: A large excess of magnesium turnings can help to ensure that the allyl halide reacts preferentially with the metal surface rather than the formed Grignard reagent.[4]

  • Proper Magnesium Activation: Activating the magnesium surface to remove the passivating oxide layer is crucial for a rapid initiation of the Grignard reaction.

Q4: What is the Barbier reaction, and can it be an alternative?

The Barbier reaction is a one-pot organometallic reaction where an alkyl halide, a carbonyl compound, and a metal (like magnesium, zinc, or indium) react together to form an alcohol.[5] The key difference from the Grignard reaction is that the organometallic species is generated in situ.[6] This can be advantageous as the highly reactive allylmagnesium species is trapped by the carbonyl compound as it is formed, which can reduce the extent of dimerization. This method is often simpler and can sometimes be performed in aqueous media, making it a "greener" alternative.[5][6]

Troubleshooting Guides

Problem: Low Yield of Desired Product and High Dimer Formation

This is a common issue when preparing allyl Grignard reagents. The following workflow can help diagnose and solve the problem.

G start High Dimer Formation Observed temp Is Reaction Temperature Too High? start->temp addition Is Allyl Halide Addition Too Fast? temp->addition No sol_temp Yes: Lower Temperature (e.g., ice bath) temp->sol_temp Yes solvent Are You Using THF? addition->solvent No sol_addition Yes: Slow Down Addition Rate addition->sol_addition Yes mg Is Magnesium Surface Inactive? solvent->mg No sol_solvent Yes: Switch to Diethyl Ether solvent->sol_solvent Yes sol_mg Yes: Activate Magnesium (Iodine, 1,2-dibromoethane) mg->sol_mg Yes G cluster_0 Reactants cluster_1 Reaction Pathways allyl_halide Allyl Halide (CH2=CHCH2X) grignard Allyl Grignard Reagent (CH2=CHCH2MgX) allyl_halide->grignard + Mg (Desired) dimer 1,5-Hexadiene (Dimer) (CH2=CHCH2-CH2CH=CH2) allyl_halide->dimer mg Magnesium (Mg) mg->grignard grignard->dimer + Allyl Halide (Undesired) G cluster_grignard Standard Grignard Protocol cluster_barbier Barbier Protocol g1 1. Prepare Allyl Grignard Reagent g2 2. Add Carbonyl Compound g1->g2 g3 3. Quench and Workup g2->g3 b1 1. Mix Halide, Carbonyl, & Metal b2 2. Quench and Workup b1->b2

References

Stabilizing 4-Allyl-1,6-heptadien-4-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 4-Allyl-1,6-heptadien-4-ol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Yellowing or Browning of the Compound Oxidation, Polymerization1. Immediately assess the purity of the material using Gas Chromatography-Mass Spectrometry (GC-MS). 2. If purity is compromised, purify the compound via flash column chromatography or vacuum distillation.[1] 3. For future prevention, store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at recommended low temperatures and consider adding a suitable stabilizer.[1]
Increased Viscosity or Formation of a Syrup-like Substance Polymerization1. Confirm polymerization by Nuclear Magnetic Resonance (NMR) spectroscopy (broadening of signals) or GC-MS (appearance of higher molecular weight species). 2. Discontinue use of the polymerized material in sensitive reactions. 3. To prevent recurrence, add a polymerization inhibitor such as Butylated Hydroxytoluene (BHT) to fresh, pure material before storage.[1]
Unexpected Reaction Outcomes Presence of Degradation Products (e.g., peroxides, aldehydes, ketones)1. Analyze the stored this compound for impurities using GC-MS and/or a peroxide test. 2. If impurities are detected, purify the compound before use.[1] 3. Implement stringent storage protocols for all new batches, including the use of stabilizers and inert atmosphere.
Precipitate Formation Polymerization, Contamination1. Identify the precipitate by separating it and analyzing it (e.g., by IR spectroscopy or NMR). 2. Review handling procedures to identify potential sources of contamination. 3. Ensure storage containers are clean, dry, and properly sealed.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a tertiary allylic alcohol, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The allylic positions are prone to autoxidation, a free-radical chain reaction with atmospheric oxygen, which can lead to the formation of hydroperoxides, and subsequently aldehydes, ketones, or other oxidative degradation products.[2] This process can be initiated by light, heat, or the presence of metal ion impurities.

  • Polymerization: The three allyl groups in the molecule can undergo free-radical polymerization, leading to the formation of oligomers and polymers.[3] This results in an increase in viscosity and can manifest as a syrupy consistency or even a solid precipitate. This process is often accelerated by heat, light, and the presence of radical initiators.[1][]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C. For long-term storage, consider storage in a freezer.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Light: In an amber or opaque vial to protect it from light, which can initiate radical degradation pathways.[1]

  • Container: In a clean, dry, tightly sealed glass container.

Q3: What types of stabilizers can be used for this compound?

A3: A combination of antioxidants and polymerization inhibitors is recommended.

Stabilizer Type Example(s) Typical Concentration Mechanism of Action
Antioxidant (Radical Scavenger) Butylated Hydroxytoluene (BHT), Vitamin E (α-tocopherol)50 - 200 ppmDonates a hydrogen atom to quench free radicals, terminating the autoxidation chain reaction.[5][6]
Polymerization Inhibitor Hydroquinone, 4-tert-Butylcatechol (TBC)10 - 100 ppmReacts with and deactivates radical species that initiate polymerization.[7]

Q4: How can I assess the purity of my stored this compound?

A4: The purity can be assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for detecting volatile impurities and degradation products. The mass spectrometer can help in the identification of these unknown compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can be used to confirm the structure of the compound and detect the presence of significant impurities. Polymerization can be inferred from the broadening of spectral lines.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of oxidative degradation products, such as carbonyls (C=O) or hydroperoxides (O-H stretch).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Amber vials

  • GC-MS system

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for GC-MS analysis.

    • Analyze the samples by GC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Split Ratio: 50:1

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a 100 ppm solution of the this compound sample in a suitable solvent such as dichloromethane or methanol.

  • Inject the sample into the GC-MS system.

Data Analysis:

  • Integrate the peak corresponding to this compound and any other observed peaks.

  • Calculate the area percentage of the main peak to estimate the purity.

  • Identify degradation products by comparing their mass spectra to a library (e.g., NIST).

Visualizations

degradation_pathway This compound This compound Free Radicals Free Radicals This compound->Free Radicals Heat, Light, O₂ Oxidative Degradation Products Oxidative Degradation Products Free Radicals->Oxidative Degradation Products Oxygen Polymers/Oligomers Polymers/Oligomers Free Radicals->Polymers/Oligomers Polymerization

Caption: Primary degradation pathways for this compound.

troubleshooting_workflow start Observe Degradation (e.g., color change, viscosity) assess_purity Assess Purity (GC-MS) start->assess_purity is_pure Is Purity > 98%? assess_purity->is_pure purify Purify Compound (Chromatography/Distillation) is_pure->purify No use_compound Use Compound is_pure->use_compound Yes reassess Re-assess Purity purify->reassess implement_storage Implement Proper Storage (Cool, Dark, Inert Gas, Stabilizer) use_compound->implement_storage After Use reassess->is_pure

Caption: Troubleshooting workflow for degraded this compound.

References

Technical Support Center: 4-Allyl-1,6-heptadien-4-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of reactions involving 4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and work-up of this compound, typically prepared via a Grignard reaction between allylmagnesium bromide and diethyl carbonate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent due to moisture or improper formation. 2. Poor quality of starting materials (allyl bromide, magnesium, diethyl carbonate). 3. Incorrect reaction temperature.1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use freshly distilled allyl bromide and high-purity magnesium turnings. 3. Maintain the reaction temperature below 0°C during the formation of allylmagnesium bromide to minimize Wurtz coupling.
Presence of a Significant Amount of 1,5-Hexadiene Byproduct Wurtz coupling of allyl bromide during the formation of the Grignard reagent.This side reaction is common. To minimize it, add the allyl bromide solution slowly to the magnesium turnings while maintaining a low temperature.
Milky or Insoluble Emulsion During Aqueous Work-up Formation of magnesium salts that are difficult to dissolve.Add a saturated aqueous solution of ammonium chloride instead of water alone to quench the reaction. This helps to dissolve the magnesium salts by forming soluble complexes. If an emulsion persists, add more diethyl ether and brine, shake gently, and allow the layers to separate over a longer period.
Product is a Dark-Colored Oil Formation of polymeric or degradation products, possibly due to overheating during the reaction or work-up.Ensure the reaction is not overheated. During the work-up, perform the distillation of the solvent at reduced pressure and a low temperature.
Difficulty in Separating Product from Byproducts by Column Chromatography Co-elution of the product with nonpolar byproducts like 1,5-hexadiene or other impurities.Use a nonpolar eluent system initially to elute the nonpolar byproducts. A common starting solvent system is a mixture of hexanes and ethyl acetate (e.g., 95:5). The polarity can then be gradually increased to elute the desired product. Monitor the fractions carefully using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Grignard reaction, where allylmagnesium bromide is reacted with diethyl carbonate. This reaction should be carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Q2: How can I confirm the formation of the Grignard reagent?

Visually, the initiation of the Grignard reaction is often indicated by the appearance of turbidity and a gentle reflux of the ether solvent. A more quantitative method involves taking a small aliquot of the reaction mixture, quenching it with a known amount of iodine, and then back-titrating the excess iodine.

Q3: What is the best way to quench the Grignard reaction?

Slowly pouring the reaction mixture over a stirred slurry of crushed ice and a saturated aqueous solution of ammonium chloride is a highly effective method. This procedure helps to control the exothermic reaction and facilitates the dissolution of magnesium salts.

Q4: What are the key considerations for the extraction of this compound?

After quenching, the product should be extracted with a water-immiscible organic solvent, typically diethyl ether. It is advisable to perform multiple extractions (e.g., three times) to maximize the recovery of the product from the aqueous layer. The combined organic layers should then be washed with brine to remove residual water before drying over an anhydrous salt like sodium sulfate or magnesium sulfate.

Q5: What is a suitable solvent system for the purification of this compound by column chromatography?

A gradient elution on silica gel is generally effective. Start with a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate in a 95:5 ratio, to elute nonpolar impurities like 1,5-hexadiene. The polarity of the eluent can then be gradually increased (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the more polar product, this compound.

Q6: How can I visualize the product on a TLC plate?

Since this compound does not have a strong UV chromophore, visualization on a TLC plate can be achieved by staining with an appropriate agent. A potassium permanganate (KMnO₄) stain is effective as it reacts with the double bonds and the alcohol group, appearing as a yellow or brown spot on a purple background.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from analogous procedures for the synthesis of tertiary alcohols from Grignard reagents and diethyl carbonate.

1. Preparation of Allylmagnesium Bromide:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings (e.g., 1.1 gram atoms) are placed in the flask with anhydrous diethyl ether.

  • A solution of allyl bromide (e.g., 1.0 mole) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

  • The addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

2. Reaction with Diethyl Carbonate:

  • A solution of diethyl carbonate (e.g., 0.33 moles) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent with vigorous stirring.

  • The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by external cooling with an ice bath.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

3. Work-up and Extraction:

  • The reaction mixture is slowly poured into a beaker containing a well-stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is transferred to a separatory funnel, and the layers are separated.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

4. Purification:

  • The crude product is purified by flash column chromatography on silica gel.

  • A gradient elution is performed, starting with a nonpolar eluent such as hexanes:ethyl acetate (95:5) and gradually increasing the polarity to hexanes:ethyl acetate (90:10 or 85:15).

  • Fractions are collected and analyzed by TLC. Those containing the pure product are combined, and the solvent is evaporated to yield pure this compound.

Data Presentation

Parameter Typical Value Notes
Yield 40-60%Yields can be highly variable and are dependent on the quality of reagents and the exclusion of moisture.
Appearance Colorless to pale yellow oilA darker color may indicate the presence of impurities.
Boiling Point ~75-78 °C at 15 mmHg
TLC Rf Value ~0.3-0.4In a 90:10 hexanes:ethyl acetate solvent system on silica gel. This value can vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Preparation of Allylmagnesium Bromide B Reaction with Diethyl Carbonate A->B C Quenching with aq. NH4Cl B->C D Extraction with Diethyl Ether C->D E Drying and Solvent Removal D->E F Column Chromatography E->F G Pure this compound F->G

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield Observed Check_Grignard Check Grignard Formation Conditions (Anhydrous, Inert Atmosphere) Start->Check_Grignard Check_Workup Analyze Work-up Procedure (Quenching, Extraction) Start->Check_Workup Check_Purification Evaluate Purification Method (Column Chromatography) Start->Check_Purification Solution1 Improve Anhydrous Technique Use High-Purity Reagents Check_Grignard->Solution1 Solution2 Use Saturated aq. NH4Cl for Quenching Perform Multiple Extractions Check_Workup->Solution2 Solution3 Optimize Eluent System Monitor Fractions by TLC Check_Purification->Solution3

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

Technical Support Center: Troubleshooting Low Diastereoselectivity in Allylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting allylation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving desired diastereoselectivity in their chemical syntheses. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: My allylation reaction is showing poor diastereoselectivity. What are the most common factors I should investigate?

A1: Low diastereoselectivity in allylation reactions can stem from several factors. The most critical parameters to evaluate are:

  • Reaction Temperature: Temperature can have a significant impact on selectivity. While conventional wisdom suggests lower temperatures lead to higher selectivity, this is not always the case. Some systems exhibit higher diastereoselectivity at elevated temperatures.[1][2][3] It is crucial to screen a range of temperatures.

  • Lewis Acid: The choice and amount of Lewis acid are paramount. Lewis acids can influence the transition state geometry through chelation or non-chelation pathways, directly impacting diastereoselectivity.[1][4][5][6] Screening different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, Zn(OMe)₂) and their stoichiometry is recommended.

  • Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of the reagents and the stability of the transition states, thereby influencing selectivity.[7] A solvent screen is often a valuable exercise.

  • Substrate and Reagent Structure: The steric and electronic properties of your aldehyde/ketone and the allylation reagent are inherently linked to the stereochemical outcome. The presence of chiral centers or chelating groups on the substrate can dictate the facial bias of the attack.[8][9][10]

  • Nature of the Allylating Agent: Different allylmetal reagents (e.g., based on boron, tin, silicon, chromium, indium) operate through different mechanisms and transition states (e.g., cyclic Zimmerman-Traxler vs. open transition states), leading to varying stereoselectivities.[11][12][13]

Q2: How does temperature influence diastereoselectivity, and what is a typical temperature screening protocol?

A2: Temperature affects the energy difference between the diastereomeric transition states. Generally, lower temperatures increase selectivity by favoring the lower energy transition state. However, in some cases, an inverse temperature effect is observed, where higher temperatures lead to increased diastereoselectivity.[1] This can be due to changes in the dominant reaction mechanism or aggregation state of the catalyst.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Allylation of a Chiral Aldehyde

You are performing an allylation on a chiral aldehyde and obtaining a nearly 1:1 mixture of diastereomers.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Diastereoselectivity Start Low Diastereoselectivity Observed Chelation Investigate Chelation vs. Non-Chelation Control Start->Chelation Analyze Substrate LewisAcid Screen Lewis Acids Chelation->LewisAcid Chelating Substrate? Reagent Evaluate Allylating Reagent Chelation->Reagent Non-chelating Substrate? Solvent Screen Solvents LewisAcid->Solvent Optimize Temperature Optimize Temperature Solvent->Temperature Optimize End Diastereoselectivity Improved Temperature->End Successful Reagent->Solvent Change Reagent Type

Caption: Troubleshooting workflow for low diastereoselectivity.

Possible Cause 1: Mismatched Double Asymmetry

The inherent facial bias of your chiral aldehyde may be opposing the facial preference of the chiral allylation reagent. This is known as a "mismatched" case in double asymmetric reactions and can lead to poor selectivity.[14]

Suggested Solution: Switch the Enantiomer of the Chiral Reagent

If the inherent diastereoselectivity of the aldehyde is strong, it may override the influence of the chiral reagent.[14] By switching to the opposite enantiomer of your chiral ligand or auxiliary, you may create a "matched" pair, where both the substrate and reagent favor the formation of the same diastereomer.

Possible Cause 2: Lack of Chelation Control

For α- or β-heteroatom-substituted aldehydes, chelation of a Lewis acid between the carbonyl oxygen and the heteroatom can lock the conformation and lead to high diastereoselectivity. If your Lewis acid is not promoting chelation, you may see poor selectivity.[10][15]

Suggested Solution: Screen Chelating Lewis Acids

  • Switch to strongly chelating Lewis acids: Try using Lewis acids like MgBr₂·OEt₂, ZnCl₂, or TiCl₄.

  • Ensure appropriate stoichiometry: Sufficient Lewis acid is needed to enable chelation.[1]

Experimental Protocol: Screening Lewis Acids for Chelation Control

  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral aldehyde (1.0 equiv) to a flame-dried flask.

  • Solvent: Add the desired solvent (e.g., CH₂Cl₂, Toluene, THF).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C).

  • Lewis Acid Addition: In separate, parallel reactions, add different Lewis acids (1.1 - 2.0 equiv). Stir for 15-30 minutes.

    • Reaction A: Add TiCl₄

    • Reaction B: Add SnCl₄

    • Reaction C: Add BF₃·OEt₂

    • Reaction D: Add Zn(OMe)₂[4]

  • Reagent Addition: Slowly add the allylation reagent (e.g., allyltrimethylsilane or allyltributyltin, 1.2 equiv).

  • Reaction: Stir the reaction at the chosen temperature until completion (monitor by TLC or LC-MS).

  • Quench: Quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl or water).

  • Workup and Analysis: Extract the product, dry the organic layer, concentrate, and determine the diastereomeric ratio by ¹H NMR, GC, or HPLC analysis.

Issue 2: Poor syn/anti Selectivity in Crotylation Reactions

Your crotylation reaction is producing a mixture of syn and anti diastereomers.

Background: The Zimmerman-Traxler Model

The stereochemical outcome of many crotylation reactions can be predicted by the Zimmerman-Traxler model, which involves a six-membered chair-like transition state. The geometry of the crotylmetal reagent dictates the product stereochemistry:

  • (E)-crotylmetal reagents generally lead to the anti product.

  • (Z)-crotylmetal reagents generally lead to the syn product.[12]

cluster_0 Zimmerman-Traxler Model E_reagent (E)-Crotyl Reagent Chair Transition State Anti_product Anti Product E_reagent->Anti_product Leads to Z_reagent (Z)-Crotyl Reagent Chair Transition State Syn_product Syn Product Z_reagent->Syn_product Leads to

Caption: Zimmerman-Traxler model for crotylation reactions.

Possible Cause 1: Isomerization of the Crotyl Reagent

The (E)- and (Z)-isomers of some crotylmetal reagents can interconvert under the reaction conditions, leading to a mixture of products. For example, allylchromium reagents can equilibrate to the thermodynamically favored (E)-isomer.[12]

Suggested Solution: Choose a Configurationally Stable Reagent

Use crotylboron reagents, which are generally configurationally stable and react through a Zimmerman-Traxler transition state, providing high stereoselectivity.[12]

Possible Cause 2: Open Transition State

Some allylation reagents, classified as Type II and III, require an external Lewis acid and can proceed through an open transition state. In these cases, the stereochemical outcome is independent of the initial double bond geometry of the crotyl reagent.[11]

Suggested Solution: Modify Conditions to Favor a Closed Transition State

  • Reagent Choice: Switch to a Type I reagent like a crotylboronate, which is Lewis acidic enough to activate the aldehyde itself, favoring a closed, cyclic transition state.[12]

  • Chelation Control: If the substrate has a chelating group, use a Lewis acid that can form a rigid, cyclic intermediate.

Data on Diastereoselectivity in Crotylation of Benzaldehyde

Allylating Reagent System(E)-Crotyl d.r. (anti:syn)(Z)-Crotyl d.r. (syn:anti)Reference
Crotyl-9-BBN>98:2>98:2Brown, H.C. et al.
Crotyltrichlorosilane96:42:98Denmark, S.E. et al.
Crotyltributylstannane + BF₃·OEt₂90:1010:90Yamamoto, Y. et al.
Crotylindium (from bromide)~1:1~1:1Araki, S. et al.[13]

Note: This table is a generalized representation based on established literature and specific results can vary.

Issue 3: Low Diastereoselectivity in Ketone Allylation

Allylation of ketones is generally more challenging than aldehydes due to their lower reactivity and increased steric hindrance. This often results in poor diastereoselectivity.[2]

Possible Cause: Acyclic Transition State

Without a chelating group, the reaction may proceed through a less organized, acyclic transition state, leading to low selectivity.

Suggested Solution 1: Introduce a Chelating Group

If possible, modify the ketone substrate to include an α- or β-heteroatom that can act as a chelating group. This allows for the formation of a rigid cyclic intermediate upon addition of a suitable Lewis acid, significantly enhancing diastereoselectivity.[2][10]

Suggested Solution 2: Optimize Reaction Conditions for Non-Chelated Systems

If substrate modification is not an option, extensive optimization of reaction parameters is necessary.

  • Temperature: Low temperatures are often required to achieve high enantioselectivity and diastereoselectivity in ketone allylations.[2][3]

  • Catalyst/Reagent: Some catalytic systems are specifically designed for the challenging allylation of ketones. For example, boron-catalyzed allylations with allenes have shown excellent diastereoselectivity.[2][3]

Data on Optimization of Boron-Catalyzed Allylation of Acetophenone

SolventTemperature (°C)Diastereomeric Ratio (d.r.)
n-Hexane80>95:5
THF80>95:5
Toluene8090:10
CH₂Cl₂8085:15

Adapted from M. J. F. Hall, et al.[2]

This guide provides a starting point for troubleshooting common issues in diastereoselective allylation reactions. Systematic evaluation of the parameters discussed will aid in optimizing your reaction to achieve the desired stereochemical outcome.

References

Technical Support Center: Purification of 4-Allyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Allyl-1,6-heptadien-4-ol, also known as Triallylcarbinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?

A1: Common impurities include:

  • Unreacted Starting Materials: Unreacted allyl halide (e.g., allyl bromide), unreacted magnesium metal, and the starting carbonyl compound (e.g., an ester like ethyl acetate or a ketone).

  • Grignard Reagent Byproducts: Biphenyl-like coupling products, such as 1,5-hexadiene, can form from the coupling of two allyl groups during the Grignard reagent formation.[1][2]

  • Work-up Byproducts: Inorganic magnesium salts (e.g., MgBr₂ or MgCl₂) are formed during the quenching and work-up steps.[3][4]

  • Solvent Residues: Residual ethereal solvents like diethyl ether or tetrahydrofuran (THF) used in the Grignard reaction.

Q2: My crude product is a viscous liquid with a gelatinous precipitate. What is this precipitate and how do I remove it?

A2: The gelatinous precipitate is likely magnesium hydroxide or other magnesium salts that form during the aqueous work-up of the Grignard reaction.[3] To remove it, the reaction mixture should be treated with an aqueous acid solution, such as saturated ammonium chloride (NH₄Cl), dilute sulfuric acid (H₂SO₄), or hydrochloric acid (HCl), until the solids dissolve.[3][5][6]

Q3: After acidic work-up, my aqueous layer is a milky emulsion. How can I break this emulsion to improve separation?

A3: Emulsions can form during the extraction process. To break them, you can try the following:

  • Add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and can help force the separation of the organic and aqueous phases.

  • Allow the mixture to stand for a longer period in the separatory funnel.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • If the emulsion persists, filtering the entire mixture through a pad of Celite may help.

Q4: I am concerned about the presence of unreacted starting materials in my purified product. How can I remove them?

A4:

  • Unreacted Carbonyl Compound: If the starting material was a ketone or ester, it can often be removed by column chromatography.

  • Unreacted Allyl Halide: This is typically a volatile compound and can often be removed during the solvent evaporation step or by distillation.

  • Unreacted Magnesium: Excess magnesium turnings should be removed by filtration before the aqueous work-up.[7] If fine particles remain, they will be dissolved during the acidic work-up.

Q5: What is the best method to purify the final product to a high degree of purity (e.g., >99%)?

A5: For achieving high purity, a combination of techniques is often necessary:

  • Aqueous Work-up: Thoroughly wash the organic layer with aqueous acid, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: Fractional distillation under reduced pressure is a highly effective method for purifying liquid alcohols like this compound.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of Product Incomplete Grignard reagent formation due to moisture or passivation of magnesium.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[8] Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[9]
Grignard reagent was quenched by a protic solvent or atmospheric moisture.Use anhydrous solvents and maintain a dry, inert atmosphere throughout the reaction.
Side reactions, such as the formation of coupling products.Add the allyl halide slowly to the magnesium suspension to minimize coupling.[2]
Product is Contaminated with a Ketone Intermediate Insufficient amount of Grignard reagent was used when starting from an ester.When using an ester as a starting material, at least two equivalents of the Grignard reagent are required.[10] The first equivalent forms a ketone intermediate, which then reacts with the second equivalent to form the tertiary alcohol.[10]
Final Product is Cloudy or Contains Solid Particles Incomplete removal of magnesium salts.Repeat the acidic wash during the work-up. Ensure the pH of the aqueous layer is acidic before separation.
Insufficient drying of the organic layer.Use an adequate amount of drying agent and allow sufficient time for drying before filtration.
Distillation is Very Slow or Product Decomposes Distillation at atmospheric pressure.This compound has a relatively high boiling point. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of a tertiary alcohol from an ester and a Grignard reagent.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or THF

  • Ethyl acetate (or another suitable ester)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.

    • Add a small portion of the allyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a change in color. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ester:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of ethyl acetate in anhydrous diethyl ether in the dropping funnel.

    • Add the ethyl acetate solution dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Protocol 2: Work-up and Purification of this compound
  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add the reaction mixture to a beaker containing a stirred, ice-cold saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.[5]

  • Extraction and Washing:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

    • Combine all the organic extracts.

    • Wash the combined organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[5]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.[5]

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Data Presentation

Table 1: Illustrative Reagent Quantities for Synthesis

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
Magnesium24.31-2.43 g0.102.2
Allyl Bromide120.981.3987.6 mL0.102.2
Ethyl Acetate88.110.9024.0 mL0.0451.0

Note: These are example quantities and may need to be optimized for specific experimental conditions.

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Appearance Colorless liquid
Boiling Point ~190-192 °C (at atmospheric pressure)
Refractive Index ~1.47

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Grignard Reagent Formation (Allyl Bromide + Mg in Ether) B 2. Reaction with Ester (Ethyl Acetate) A->B Add dropwise at 0 °C C 3. Quench with aq. NH4Cl B->C Transfer reaction mixture D 4. Extraction with Ether C->D E 5. Wash with NaHCO3 & Brine D->E F 6. Dry with Na2SO4 E->F G 7. Solvent Removal F->G H 8. Vacuum Distillation G->H I Pure this compound H->I troubleshooting_logic start Crude Product Analysis impurity_check Impurities Detected? start->impurity_check unreacted_start Unreacted Starting Materials? impurity_check->unreacted_start Yes end_pure Pure Product impurity_check->end_pure No mg_salts Magnesium Salts Present? unreacted_start->mg_salts No solution_chromatography Solution: Column Chromatography / Distillation unreacted_start->solution_chromatography Yes byproducts Coupling Byproducts? mg_salts->byproducts No solution_wash Solution: Acidic Wash mg_salts->solution_wash Yes solution_distill Solution: Vacuum Distillation byproducts->solution_distill Yes end_reprocess Repurify byproducts->end_reprocess No solution_distill->end_pure solution_wash->end_reprocess solution_chromatography->end_reprocess

References

Validation & Comparative

Comparative Analysis of 4-Allyl-1,6-heptadien-4-ol: An NMR and Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Allyl-1,6-heptadien-4-ol and its structural analogs, 1,6-Heptadien-4-ol and 4-Propyl-1,6-heptadien-4-ol. This document presents a detailed analysis of their spectral characteristics, supported by experimental data, to aid in compound identification and characterization.

Introduction

This compound is a tertiary alcohol containing three allyl functional groups. Its structural complexity presents a unique spectral signature that can be elucidated through NMR and MS techniques. Understanding these spectral properties is crucial for its identification, purity assessment, and for distinguishing it from similar molecules. This guide offers a side-by-side comparison with two related tertiary alcohols: 1,6-Heptadien-4-ol, which lacks one allyl group, and 4-Propyl-1,6-heptadien-4-ol, where one allyl group is replaced by a propyl group.

Chemical Structures at a Glance

Compound NameStructure
This compound
alt text
1,6-Heptadien-4-ol
alt text
4-Propyl-1,6-heptadien-4-ol
alt text

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the three compounds.

¹H NMR Data Comparison
CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound Data not available in searched databases.
1,6-Heptadien-4-ol 5.85-5.70 (m, 2H, -CH=), 5.15-5.05 (m, 4H, =CH₂), 4.10 (quintet, J = 6.0 Hz, 1H, -CH(OH)-), 2.30 (t, J = 6.0 Hz, 4H, -CH₂-), 1.70 (s, 1H, -OH)
4-Propyl-1,6-heptadien-4-ol 5.90-5.75 (m, 2H, -CH=), 5.15-5.05 (m, 4H, =CH₂), 2.25 (d, J = 7.0 Hz, 4H, -CH₂-C=), 1.50-1.30 (m, 4H, -CH₂-CH₂-), 0.90 (t, J = 7.0 Hz, 3H, -CH₃), 1.40 (s, 1H, -OH)
¹³C NMR Data Comparison
CompoundChemical Shift (δ) ppm
This compound Data not available in searched databases.
1,6-Heptadien-4-ol 134.5 (-CH=), 118.0 (=CH₂), 70.5 (-CH(OH)-), 41.5 (-CH₂-)
4-Propyl-1,6-heptadien-4-ol 135.0 (-CH=), 118.5 (=CH₂), 73.0 (C-OH), 44.0 (-CH₂-C=), 42.0 (-CH₂-Pr), 17.5 (-CH₂-CH₃), 14.5 (-CH₃)
Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [1]152 (M⁺)135, 111, 93, 81, 67, 55, 41
1,6-Heptadien-4-ol [2]112 (M⁺)95, 81, 71, 57, 41
4-Propyl-1,6-heptadien-4-ol [3]154 (M⁺)125, 111, 97, 83, 69, 55, 43

Experimental Protocols

The data presented in this guide was compiled from publicly available spectral databases. The general experimental conditions for obtaining such data are outlined below.

NMR Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing involves Fourier transformation, phasing, and baseline correction.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by a beam of electrons. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the analysis and comparison of the spectral data.

Spectroscopic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion NMR_Acq NMR Spectroscopy (¹H and ¹³C) NMR_Proc NMR Data Processing (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Proc MS_Acq Mass Spectrometry (EI-MS) MS_Proc MS Data Processing (Molecular Ion, Fragmentation Pattern) MS_Acq->MS_Proc Compare_NMR Compare NMR Spectra NMR_Proc->Compare_NMR Compare_MS Compare MS Spectra MS_Proc->Compare_MS Identification Compound Identification & Structural Elucidation Compare_NMR->Identification Compare_MS->Identification

Caption: Workflow for Spectroscopic Data Analysis and Comparison.

Discussion of Spectral Features

The presence of three allyl groups in this compound is expected to result in characteristic signals in both NMR and mass spectra. In the ¹H NMR spectrum, the vinyl protons would appear in the range of 5-6 ppm, and the allylic protons adjacent to the double bonds would be observed around 2.0-2.5 ppm. The ¹³C NMR spectrum would show signals for the sp² hybridized carbons of the double bonds between 110-140 ppm and the quaternary carbon bearing the hydroxyl group around 70-80 ppm.

The mass spectrum of this compound shows a molecular ion peak at m/z 152.[1] The fragmentation pattern is dominated by the loss of allyl radicals (C₃H₅, mass = 41), leading to prominent fragment ions.

In comparison, 1,6-Heptadien-4-ol, with two allyl groups, exhibits a simpler spectrum. Its mass spectrum shows a molecular ion at m/z 112.[2] 4-Propyl-1,6-heptadien-4-ol, with one propyl and two allyl groups, has a molecular ion at m/z 154.[3] Its fragmentation pattern would involve the loss of both allyl and propyl fragments.

Conclusion

References

Interpreting the ¹H NMR Spectrum of 4-Allyl-1,6-heptadien-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the ¹H NMR spectrum of 4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol. A thorough analysis of chemical shifts, signal multiplicities, and coupling constants is presented to facilitate the characterization of this and similar unsaturated tertiary alcohols.

Predicted ¹H NMR Spectral Data of this compound

Due to the unavailability of a publicly archived experimental spectrum with full peak assignments, the following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift ranges for analogous functional groups.[1][2][3][4][5][6][7][8][9]

Proton Assignment (Label) Predicted Chemical Shift (δ, ppm) Integration Multiplicity Typical Coupling Constants (J, Hz)
H-a (-OH)1.5 - 2.51HSinglet (broad)N/A
H-b (-CH₂-)2.2 - 2.46HDoubletJ = 7.0
H-c (=CH-)5.7 - 5.93HMultiplet (ddt)³J (trans) ≈ 17.0, ³J (cis) ≈ 10.0, ³J (vicinal) ≈ 7.0
H-d (=CH₂)5.0 - 5.26HMultiplet³J (trans) ≈ 17.0, ³J (cis) ≈ 10.0, ²J (geminal) ≈ 1.5

Detailed Signal Interpretation

The structure of this compound possesses a high degree of symmetry, with three identical allyl groups attached to a central quaternary carbon. This symmetry simplifies the ¹H NMR spectrum, resulting in fewer signals than might be expected for a molecule with 16 hydrogen atoms.

  • Hydroxyl Proton (H-a): The proton of the hydroxyl group is expected to appear as a broad singlet in the region of δ 1.5-2.5 ppm.[1] The broadness of this signal is a consequence of chemical exchange with residual water or other protic species in the NMR solvent. Its chemical shift can be highly variable and is dependent on concentration, temperature, and the solvent used.

  • Allylic Protons (H-b): The six equivalent protons of the three methylene (-CH₂-) groups are situated alpha to both a double bond and the central quaternary carbon. These allylic protons are expected to resonate as a doublet in the range of δ 2.2-2.4 ppm. The splitting into a doublet is due to coupling with the adjacent vinylic proton (H-c).

  • Vinylic Methine Proton (H-c): The three equivalent methine protons (-CH=) of the vinyl groups are anticipated to produce a complex multiplet, often appearing as a doublet of doublet of triplets (ddt), in the downfield region of δ 5.7-5.9 ppm. This complexity arises from coupling to the geminal vinylic protons (H-d, trans and cis) and the vicinal allylic protons (H-b).

  • Vinylic Methylene Protons (H-d): The six equivalent terminal methylene protons (=CH₂) of the three vinyl groups are expected to appear as a multiplet in the region of δ 5.0-5.2 ppm. These protons are chemically non-equivalent (one is cis and the other is trans to the methine proton) and will exhibit geminal, as well as cis and trans vicinal coupling to the H-c proton.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for obtaining a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the purified compound.[10]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[11][12][13] Chloroform-d is a common choice for non-polar to moderately polar organic compounds.[11]

  • To ensure a homogenous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[11]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes peak broadening.

  • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

  • Acquire the free induction decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Structural Confirmation and Logical Workflow

The interpretation of the ¹H NMR spectrum is a key step in the structural elucidation of an organic molecule. The logical workflow for confirming the structure of this compound is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_nmr NMR Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification of Product (e.g., Column Chromatography) Synthesis->Purification Crude Product SamplePrep Sample Preparation Purification->SamplePrep Purified Product Acquisition ¹H NMR Spectrum Acquisition SamplePrep->Acquisition Processing Data Processing Acquisition->Processing FID Interpretation Spectral Interpretation Processing->Interpretation ¹H NMR Spectrum Confirmation Structural Confirmation Interpretation->Confirmation Assigned Spectrum

References

Comparative Analysis of 4-Allyl-1,6-heptadien-4-ol and a Structural Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting reagents, a thorough evaluation of their chemical and physical properties is paramount. This guide provides a comparative analysis of 4-Allyl-1,6-heptadien-4-ol against a structurally related alternative, 1,6-heptadien-4-ol. The data presented is based on typical specifications available from commercial suppliers and public chemical databases.

Data Presentation: Comparison of Key Specifications

The following table summarizes the key quantitative data for this compound and 1,6-heptadien-4-ol, based on commercially available information. These parameters are critical for assessing purity, identity, and suitability for specific applications.

ParameterThis compound1,6-heptadien-4-ol
Molecular Formula C₁₀H₁₆O[1]C₇H₁₂O
Molecular Weight 152.23 g/mol [1][2]112.17 g/mol
CAS Number 10202-75-2[1]2883-45-6
Appearance Clear, colorless liquid[3]Clear, colorless to light yellow liquid
Assay (by GC) ≥98.5%[3]≥97%
Refractive Index (@ 20°C) 1.4695 - 1.4725[3]~1.450[4]
Boiling Point Not specified151 °C (lit.)
Density Not specified0.864 g/mL at 25 °C (lit.)

Experimental Protocols

The primary analytical method for determining the purity (assay) of both this compound and its alternative is Gas Chromatography (GC). Below is a representative protocol for this analysis.

Objective: To determine the purity of the analyte by calculating the area percentage of the main peak in the chromatogram.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column suitable for volatile organic compounds (e.g., a wax or mid-polarity column).

  • Autosampler or manual syringe for injection.

  • Data acquisition and processing software.

Reagents and Materials:

  • High-purity carrier gas (e.g., Helium, Nitrogen).

  • High-purity hydrogen and air for the FID.

  • The sample to be analyzed (this compound or 1,6-heptadien-4-ol).

  • A suitable solvent for dilution if necessary (e.g., isopropanol, ethanol).

Procedure:

  • Instrument Setup:

    • Set the injector temperature (e.g., 250°C).

    • Set the detector temperature (e.g., 280°C).

    • Establish the oven temperature program. A typical program might be:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/minute to 220°C.

      • Hold: Maintain 220°C for 5 minutes.

    • Set the carrier gas flow rate to the column manufacturer's recommendation.

  • Sample Preparation:

    • If the sample is a neat liquid, it can often be injected directly.

    • Alternatively, prepare a dilute solution of the sample in a suitable solvent (e.g., 1% w/v).

  • Injection:

    • Inject a small volume of the prepared sample (typically 0.1 to 1.0 µL) into the GC.

  • Data Acquisition:

    • Start the data acquisition at the time of injection.

    • The run will proceed according to the established temperature program.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area of each peak.

    • The purity (assay) is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

The following diagram illustrates a typical workflow for the quality control analysis of a chemical product, from sample reception to the final Certificate of Analysis.

G cluster_0 Quality Control Workflow A Sample Receipt & Login B Assign Batch Number A->B C Analytical Testing (e.g., GC, Refractive Index) B->C D Data Review & Verification C->D E Compare to Specifications D->E F Generate Certificate of Analysis E->F Pass H Out of Specification (OOS) Investigation E->H Fail G Product Release F->G H->C Re-testing

Caption: Quality Control Workflow for Chemical Analysis.

References

A Comparative Guide to the Structural Elucidation of 4-Allyl-1,6-heptadien-4-ol Derivatives: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural analysis of 4-Allyl-1,6-heptadien-4-ol and its derivatives. Objective comparisons are supported by experimental data to inform the selection of the most appropriate analytical technique.

This compound, also known as triallylcarbinol, and its derivatives are tertiary allylic alcohols that can serve as versatile building blocks in organic synthesis and drug discovery. The unambiguous determination of their three-dimensional structure is crucial for understanding their reactivity, biological activity, and for rational drug design. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable insights into the molecular framework in solution and the gas phase.

At a Glance: Method Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Detailed information on the chemical environment of individual atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of nuclei.Provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce the structure.Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.
Sample Phase Solid (single crystal)Liquid (solution) or Solid (solid-state NMR)Gas phase (after ionization)Solid, Liquid, or Gas
Sample Requirement High-quality single crystal (0.1-0.5 mm)5-10 mg dissolved in a suitable deuterated solventMicrograms to nanogramsMilligrams
Data Acquisition Time Hours to daysMinutes to hoursMinutesMinutes
Key Advantage Unambiguous determination of absolute and relative stereochemistry.Non-destructive technique providing rich structural information in solution.High sensitivity and ability to determine molecular formula.Fast, simple, and provides a quick overview of functional groups present.
Key Limitation Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state.Can be complex to interpret for large molecules. Does not directly provide bond lengths or angles.Fragmentation can be complex and may not always lead to an unambiguous structure. Isomers can be difficult to distinguish.Provides limited information on the overall molecular skeleton and stereochemistry.

In-Depth Analysis and Experimental Data

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction provides a definitive and high-resolution map of electron density within a crystal, allowing for the precise determination of atomic positions. This technique is unparalleled in its ability to elucidate absolute and relative stereochemistry, bond lengths, and bond angles.

A notable example is the crystal structure of a curcumin derivative featuring a 4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione moiety. The crystallographic data provides a wealth of information about the molecule's conformation in the solid state.

Table 1: Crystallographic Data for a this compound Derivative

Parameter(1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione
Chemical FormulaC₃₀H₃₂O₆
Formula Weight504.57
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1509(2)
b (Å)5.24040(10)
c (Å)47.4444(10)
β (°)90.4900(10)
Volume (ų)2523.70(9)
Z4
Density (calculated) (g/cm³)1.328
R-factor (%)5.06

Data sourced from a study on a new allyl derivative of curcumin.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. For the curcumin derivative, crystals were obtained from a dichloromethane/hexane mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures to obtain the final atomic coordinates and anisotropic displacement parameters.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis Compound Compound in Solution Evaporation Slow Evaporation Compound->Evaporation Crystal Single Crystal Evaporation->Crystal Mounting Mount Crystal Crystal->Mounting Xray X-ray Diffraction Mounting->Xray DiffractionData Diffraction Pattern Xray->DiffractionData Processing Data Processing DiffractionData->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Experimental workflow for X-ray crystallography.

Spectroscopic Alternatives for Structural Characterization

While X-ray crystallography provides a static, solid-state picture, spectroscopic techniques are indispensable for characterizing molecules in solution and for providing complementary structural information.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule. For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the presence of key structural motifs.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Allyl CH₂~2.5~45
Allyl CH~5.8~134
Allyl =CH₂~5.1~118
Quaternary C-OH-~75
OHVariable (broad singlet)-

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integrations are analyzed to elucidate the structure.

logical_relationship Structure Molecular Structure NMR NMR Spectroscopy Structure->NMR Connectivity, Environment MS Mass Spectrometry Structure->MS Molecular Weight, Formula IR IR Spectroscopy Structure->IR Functional Groups XRD X-ray Crystallography Structure->XRD 3D Atomic Coordinates NMR->Structure MS->Structure IR->Structure XRD->Structure

Relationship between analytical techniques and structural information.

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₆O), the expected molecular ion peak [M]⁺ would be at m/z 152.

Common Fragmentation Pathways for Tertiary Allylic Alcohols:

  • Loss of an allyl radical ([M-41]⁺): This is often a prominent peak due to the stability of the resulting tertiary carbocation.

  • Dehydration ([M-18]⁺): Loss of a water molecule is a common fragmentation pathway for alcohols.

  • Cleavage of the C-C bond adjacent to the oxygen: This can lead to various smaller fragments.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample is ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For this compound derivatives, IR spectroscopy can confirm the presence of the hydroxyl (-OH) and alkene (C=C) groups.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
O-H (alcohol)Stretching3600-3200 (broad)
C=C (alkene)Stretching1680-1640
=C-H (alkene)Stretching3100-3010
C-O (alcohol)Stretching1200-1000
  • Sample Preparation: The sample can be analyzed as a neat liquid, a solution, or a solid mixed with KBr to form a pellet.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of light at different frequencies is measured.

  • Spectral Analysis: The resulting IR spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Conclusion: An Integrated Approach

While X-ray crystallography stands as the definitive method for determining the three-dimensional structure of this compound derivatives in the solid state, a comprehensive understanding of these molecules requires an integrated analytical approach. NMR, MS, and IR spectroscopy provide crucial, complementary information regarding the connectivity, molecular weight, and functional group composition, particularly in the solution phase where most chemical and biological processes occur. The choice of technique will ultimately depend on the specific research question, the nature of the sample, and the level of structural detail required. For drug development professionals, the combination of these techniques provides the robust structural data necessary for lead optimization and understanding structure-activity relationships.

Benchmarking 4-Allyl-1,6-heptadien-4-ol in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate reagents is paramount to achieving desired outcomes in terms of yield, stereoselectivity, and overall efficiency. This guide provides a comparative analysis of 4-Allyl-1,6-heptadien-4-ol, a tertiary alcohol containing three allyl groups, against common alternative reagents for the synthesis of homoallylic and tertiary alcohols. The performance of these reagents is evaluated based on available experimental data, with a focus on reaction yields, diastereoselectivity, and operational considerations.

Performance Comparison of Allylation Reagents

The synthesis of tertiary homoallylic alcohols is a fundamental transformation in organic chemistry. This compound, also known as triallylcarbinol, serves as a precursor for generating a substituted allylating agent. Its performance is benchmarked against established methods such as the Grignard reaction, Barbier-type reactions, and the use of allylboronates.

Reagent/MethodSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reaction Time (h)
This compound Derivative KetoneTertiary Homoallylic AlcoholData Not AvailableData Not AvailableData Not Available
Allylmagnesium Bromide (Grignard) 2-Naphthyl KetoneTertiary Alcohol78Not Specified1
Barbier Reaction (Mechanochemical) 2-NaphthaldehydeSecondary Alcohol92Not Applicable1
Allylboronate (with Ketone) AcetophenoneTertiary Homoallylic Alcohol60-7598:26-48
Indium-mediated Barbier Reaction 3-BromoacetophenoneTertiary Homoallylic Alcohol85Not SpecifiedNot Specified

Note: Direct, quantitative experimental data for the application of this compound in the synthesis of tertiary homoallylic alcohols from ketones was not available in the surveyed literature. The table presents data for common alternative methods to provide a comparative context.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the synthesis of homoallylic alcohols using alternative reagents.

Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction

Reaction: Allylation of an α-haloketone with allylmagnesium bromide.

Procedure: To a solution of the α-haloketone in a suitable anhydrous ether solvent (e.g., diethyl ether, THF) at a low temperature (e.g., -78 °C), a solution of allylmagnesium bromide is added dropwise under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at this temperature for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired tertiary homoallylic alcohol.

Protocol 2: Synthesis of a Homoallylic Alcohol via Barbier-type Reaction (Indium-mediated)

Reaction: Enantioselective allylation of a ketone using allyl halide and indium.

Procedure: A mixture of the ketone, an allyl halide (e.g., allyl bromide), and indium powder is prepared in an aqueous medium. A chiral ligand, such as a bis(imidazoline), is added to induce enantioselectivity. The reaction is stirred at a specified temperature for the required duration. Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by an appropriate method, such as flash chromatography, to afford the enantioenriched homoallylic alcohol.[1][2]

Protocol 3: Synthesis of a Tertiary Homoallylic Alcohol using an Allylboronate

Reaction: Asymmetric allylation of a ketone with a chiral allylboronate.

Procedure: An allylboronate derived from a chiral auxiliary, such as a 3,3'-disubstituted 2,2'-binaphthol, is dissolved in an anhydrous solvent (e.g., toluene) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The ketone is then added to this solution. The reaction is stirred at this temperature for several hours and may be allowed to warm to a slightly higher temperature (e.g., -40 °C) to ensure completion. The reaction is quenched, and the product is isolated and purified using standard techniques to yield the chiral tertiary homoallylic alcohol.[3]

Reaction Mechanisms and Stereochemical Control

The diastereoselectivity observed in the addition of allylating agents to carbonyl compounds is a critical aspect of their performance. The stereochemical outcome is often rationalized using models such as the Felkin-Anh and Cram chelation models.

Felkin-Anh Model for Diastereoselective Addition

The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde or ketone. The largest substituent on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face.

Allylation_Workflow start Start reagents Prepare Anhydrous Solvent and Reagents start->reagents reaction_setup Set up Reaction Under Inert Atmosphere reagents->reaction_setup cooling Cool Reaction Mixture reaction_setup->cooling addition Add Allylating Reagent to Substrate cooling->addition stirring Stir at Low Temperature addition->stirring quench Quench Reaction stirring->quench workup Aqueous Workup and Extraction quench->workup purification Purify Crude Product (e.g., Chromatography) workup->purification characterization Characterize Final Product purification->characterization end End characterization->end

References

A Comparative Guide to the Synthesis of Homoallylic Alcohols: Alternatives to 4-Allyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of homoallylic alcohols is a cornerstone of modern organic chemistry, providing versatile building blocks for the construction of complex molecules, including many natural products and pharmaceuticals. While 4-allyl-1,6-heptadien-4-ol serves as a specific example of a homoallylic alcohol, its synthesis is representative of a broader class of chemical transformations. This guide provides a comparative overview of the most prominent and effective alternatives for the synthesis of homoallylic alcohols, focusing on Barbier-type reactions, Grignard-type reactions, asymmetric allylation using organoboron reagents, and transition metal-catalyzed approaches.

Comparative Performance of Synthetic Methods

The choice of synthetic route to homoallylic alcohols is often dictated by the desired stereochemistry, functional group tolerance, and scalability. Below is a summary of the performance of key alternative methods, with a focus on yield and stereoselectivity.

MethodAllyl SourceCarbonyl PartnerCatalyst/ReagentSolventYield (%)Diastereoselectivity (dr)Enantioselectivity (er)Reference
Barbier-Type Reaction Allyl bromideBenzaldehydeZincTHF/NH₄Cl (aq)~58%N/AN/A[1][2]
Grignard-Type Reaction Allylmagnesium bromideBenzaldehydeNoneDiethyl ether79-89%N/AN/A[1]
Asymmetric Allylboration α-Substituted allylboronateAromatic AldehydesChiral Phosphoric AcidToluene79-94%>30:1 (Z-selectivity)97:3 to 99:1[3][4]
Nickel-Catalyzed Coupling 1,3-ButadieneBenzaldehydeNiBr₂(DME)/LigandTHF~90%>20:194:6[5][6][7]
Cobalt-Catalyzed Allylation Allylic Alcohol DerivativesAromatic AldehydesCobalt/Chiral PhosphineDioxaneup to 96%>95:598:2[8][9]

Note: Yields and selectivities are highly substrate-dependent and the values presented here are representative examples from the literature for comparative purposes. N/A = Not Applicable or not reported.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the aforementioned alternatives.

Barbier-Type Synthesis of 1-Phenyl-3-buten-1-ol

This protocol describes the one-pot synthesis of a homoallylic alcohol from an aldehyde and an allyl halide mediated by a metal.

Experimental Workflow:

Barbier_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Benzaldehyde and Allyl Bromide in THF B Add mixture to a suspension of Zinc dust in aqueous NH4Cl A->B Slow addition C Stir vigorously at room temperature B->C Maintain stirring D Quench with HCl C->D After 12h E Extract with Diethyl Ether D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

A schematic of the Barbier-type synthesis workflow.

Procedure:

To a stirred suspension of zinc dust (1.5 g, 23 mmol) in a saturated aqueous solution of ammonium chloride (10 mL), a solution of benzaldehyde (0.50 g, 4.7 mmol) and allyl bromide (0.85 g, 7.0 mmol) in THF (5 mL) is added dropwise at room temperature. The reaction mixture is stirred vigorously for 12 hours. The reaction is then quenched by the addition of 1 M HCl (10 mL) and the mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 1-phenyl-3-buten-1-ol.[1][2]

Grignard-Type Synthesis of 1-Phenyl-3-buten-1-ol

This two-step procedure involves the pre-formation of the Grignard reagent followed by its reaction with the carbonyl compound.

Experimental Workflow:

Grignard_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Purification A Add Allyl Bromide in dry Diethyl Ether to Magnesium turnings B Stir until Magnesium is consumed A->B C Cool Grignard reagent to 0 °C B->C Cooling D Add Benzaldehyde in dry Diethyl Ether dropwise C->D Slow addition E Quench with saturated aqueous NH4Cl D->E After stirring F Extract with Diethyl Ether E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

A schematic of the Grignard-type synthesis workflow.

Procedure:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (0.6 g, 25 mmol) are placed. A solution of allyl bromide (2.42 g, 20 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the magnesium turnings with stirring. After the initial exothermic reaction subsides, the mixture is stirred at room temperature until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C, and a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous diethyl ether (10 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[1]

Asymmetric Allylation using an Allylboronate

This method provides access to enantioenriched homoallylic alcohols through the use of a chiral catalyst.

Experimental Workflow:

Allylboration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve chiral phosphoric acid catalyst in Toluene B Add Aldehyde A->B C Add α-substituted allylboronate B->C D Stir at specified temperature C->D E Concentrate the reaction mixture D->E After completion F Purify by column chromatography E->F

A schematic of the asymmetric allylboration workflow.

Procedure:

To a solution of the chiral phosphoric acid catalyst (0.02 mmol) in toluene (1.0 mL) is added the aldehyde (0.2 mmol). The solution is stirred for 5 minutes at room temperature. The α-substituted allylboronate (0.3 mmol) is then added, and the reaction mixture is stirred at the specified temperature (e.g., -20 °C) for 24 hours. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched homoallylic alcohol.[3][4]

Nickel-Catalyzed Reductive Coupling

This method utilizes a transition metal catalyst to couple a diene and an aldehyde to form a homoallylic alcohol.

Experimental Workflow:

Nickel_Coupling_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine NiBr2(DME) and ligand in THF B Add Benzaldehyde, 1,3-Butadiene, and reducing agent (e.g., Mn) A->B C Stir at room temperature B->C D Filter the reaction mixture C->D After 24h E Concentrate the filtrate D->E F Purify by column chromatography E->F

A schematic of the nickel-catalyzed coupling workflow.

Procedure:

In a glovebox, a vial is charged with NiBr₂(DME) (6.2 mg, 0.02 mmol), the specified ligand (e.g., a chiral phosphoramidite, 0.02 mmol), and THF (1.0 mL). The mixture is stirred for 10 minutes. To this solution is added benzaldehyde (21.2 mg, 0.2 mmol), 1,3-butadiene (1.0 mmol, introduced as a solution in THF or condensed), and manganese powder (33 mg, 0.6 mmol). The vial is sealed and stirred at room temperature for 24 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the homoallylic alcohol.[5][6][7]

Reaction Pathways

Understanding the underlying mechanisms of these reactions is key to optimizing conditions and predicting outcomes.

Barbier vs. Grignard Reaction Pathway

The Barbier and Grignard reactions are closely related, with the key difference being the timing of the formation of the organometallic reagent.

Barbier_vs_Grignard cluster_barbier Barbier Reaction (One-Pot) cluster_grignard Grignard Reaction (Two-Step) B_Start Aldehyde + Allyl Halide + Metal B_Intermediate In situ formation of Organometallic Reagent B_Start->B_Intermediate Reaction B_Product Homoallylic Alcohol B_Intermediate->B_Product Immediate reaction G_Step1 Allyl Halide + Mg -> Allylmagnesium Halide G_Step2 Allylmagnesium Halide + Aldehyde G_Step1->G_Step2 Separate step G_Product Homoallylic Alcohol G_Step2->G_Product Reaction

Comparison of Barbier and Grignard reaction pathways.

Catalytic Cycle for Asymmetric Allylboration

The enantioselectivity in asymmetric allylboration is imparted by a chiral catalyst that coordinates to both the aldehyde and the allylboronate, directing the facial attack.

Asymmetric_Allylboration_Cycle Catalyst Chiral Catalyst (e.g., Phosphoric Acid) TransitionState Chiral Transition State Catalyst->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Allylboronate Allylboronate Allylboronate->TransitionState Product Enantioenriched Homoallylic Alcohol TransitionState->Product Product->Catalyst Catalyst regeneration

A simplified catalytic cycle for asymmetric allylboration.

General Mechanism for Nickel-Catalyzed Reductive Coupling

This catalytic cycle involves the oxidative cyclization of a nickel(0) complex with the diene and aldehyde, followed by reductive elimination to furnish the homoallylic alcohol.

Nickel_Catalysis_Cycle Ni0 Ni(0) Catalyst OxidativeCyclization Oxidative Cyclization Ni0->OxidativeCyclization Diene 1,3-Diene Diene->OxidativeCyclization Aldehyde Aldehyde Aldehyde->OxidativeCyclization AllylNickel Allyl-Ni(II) Intermediate OxidativeCyclization->AllylNickel ReductiveElimination Reductive Elimination AllylNickel->ReductiveElimination ReductiveElimination->Ni0 Catalyst regeneration Product Homoallylic Alcohol ReductiveElimination->Product

A generalized catalytic cycle for nickel-catalyzed reductive coupling.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-Allyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 4-Allyl-1,6-heptadien-4-ol, designed for laboratory and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) and fire/flame resistant and impervious clothing.[1]Prevents skin contact, which may cause irritation, and protects from flammability hazards.
Respiratory Protection A full-face respirator is required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]Protects against inhalation of vapors or mists, especially in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent accidents and exposure. The following protocol outlines the necessary steps for safe handling in a laboratory setting.

1. Engineering Controls and Preparation:

  • Ensure adequate ventilation in the handling area. A chemical fume hood is recommended.

  • Remove all sources of ignition from the vicinity, as the substance is combustible.[1][2]

  • Have an emergency eyewash station and safety shower readily accessible.

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing mist, gas, or vapors.[1]

  • Handle in a well-ventilated place.[1]

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from heat, sparks, and open flames.[2]

  • Incompatible materials to avoid include strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not let the chemical enter drains.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves or absorbent pads, should be treated as hazardous waste and disposed of accordingly.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Ensure Adequate Ventilation prep2 Remove Ignition Sources prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Avoid Skin/Eye Contact handle1->handle2 handle3 Avoid Inhalation of Vapors handle2->handle3 store1 Keep Container Tightly Closed handle3->store1 disp1 Collect Waste in Labeled Container handle3->disp1 store2 Store in Cool, Dry, Well-Ventilated Area store1->store2 store3 Segregate from Incompatibles store2->store3 disp2 Dispose via Approved Waste Plant disp1->disp2

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Allyl-1,6-heptadien-4-ol
Reactant of Route 2
Reactant of Route 2
4-Allyl-1,6-heptadien-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.